Octachlorobiphenyldiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36117-76-7 |
|---|---|
Molecular Formula |
C12H2Cl8O2 |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
3,4,5-trichloro-6-(2,3,4,5,6-pentachlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H2Cl8O2/c13-3-1(4(14)7(17)9(19)6(3)16)2-5(15)8(18)10(20)12(22)11(2)21/h21-22H |
InChI Key |
NSAHLNKCXHQCGY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)O)O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Prospective Synthesis of Octachlorobiphenyldiol
Disclaimer: The synthesis of octachlorobiphenyldiol is not well-documented in publicly available scientific literature. This guide, therefore, presents prospective synthetic strategies based on established organometallic and aromatic chemistry principles, intended for a qualified audience of researchers and drug development professionals. The proposed routes are hypothetical and would require significant experimental optimization and safety evaluation.
Introduction
This compound is a highly chlorinated, hydroxylated biphenyl. While the environmental formation of various hydroxylated polychlorinated biphenyls (OH-PCBs) as metabolites of PCBs is known, their targeted chemical synthesis, particularly for highly chlorinated congeners, is not extensively described.[1][2][3] This technical guide outlines plausible retrosynthetic analyses and forward synthetic pathways for this compound, leveraging established methodologies such as Suzuki and Ullmann couplings for the formation of the core biphenyl structure.[4][5][6][7] The synthesis of authentic standards of such compounds is crucial for toxicological studies and for understanding their environmental fate.[8][9]
Retrosynthetic Analysis
Two primary retrosynthetic disconnections are considered for the synthesis of this compound.
Route A: Biphenyl Core Formation via Coupling
This approach involves the disconnection of the central carbon-carbon bond of the biphenyl scaffold, leading to two suitably functionalized polychlorinated aromatic precursors. This is a convergent approach that allows for the late-stage formation of the biphenyl.
Caption: Retrosynthetic analysis for Route A, disconnecting the biphenyl core.
Route B: Late-Stage Functionalization
This strategy involves the synthesis of an octachlorobiphenyl precursor followed by late-stage introduction of the hydroxyl groups. This is a linear approach that may face challenges with regioselectivity during the hydroxylation step.
Caption: Retrosynthetic analysis for Route B, involving late-stage hydroxylation.
Proposed Synthetic Pathways and Experimental Protocols
Based on the retrosynthetic analysis, the following forward synthetic pathways are proposed. Route A is generally preferred due to the challenges associated with direct, selective hydroxylation of highly chlorinated aromatic compounds.
Route A: Synthesis via Suzuki or Ullmann Coupling
This route involves the synthesis of two key polychlorinated precursors, followed by a cross-coupling reaction to form the biphenyl structure. To circumvent the difficulties of direct hydroxylation, the hydroxyl groups are masked as methoxy groups, which are deprotected in the final step.
Step 1: Synthesis of Polychlorinated Precursors
The synthesis would begin with commercially available chlorinated phenols or anilines, which would be further chlorinated and functionalized to prepare for the coupling reaction.
-
Precursor 1: Polychlorinated Aryl Iodide Starting from a suitable polychlorinated phenol, the hydroxyl group would first be protected as a methyl ether using a standard Williamson ether synthesis (e.g., methyl iodide and a base like potassium carbonate). The resulting methoxy-polychlorobenzene would then be iodinated.
-
Precursor 2: Polychlorinated Arylboronic Acid A second polychlorinated phenol would be similarly protected as a methyl ether. This compound would then be brominated, followed by a lithium-halogen exchange and reaction with a trialkyl borate to form the boronic acid or a pinacol ester derivative.
Step 2: Formation of the Biphenyl Core
The two precursors would then be coupled using either a Suzuki or Ullmann reaction.
Table 1: Comparison of Coupling Reactions for Polychlorinated Biphenyl Synthesis
| Coupling Reaction | Catalyst/Reagent | Temperature (°C) | Reaction Time | Typical Yields (%) | Reference |
| Suzuki Coupling | Pd(dba)₂ / DPDB, K₃PO₄ | 100 | 24 h | 65-98 | [4][6] |
| Ullmann Coupling | Copper bronze | 230 | 7 days | 20-38 | [4][6][7] |
DPDB = 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
The Suzuki coupling is generally preferred due to its higher yields and milder reaction conditions compared to the classical Ullmann coupling.[4][5][6]
Experimental Protocol: Suzuki Coupling (Hypothetical)
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the polychlorinated aryl iodide (1.0 eq), the polychlorinated arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), and the palladium catalyst system (e.g., Pd(dba)₂ and DPDB ligand, 1-5 mol%).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 100°C for 24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the octachlorobiphenyl dimethyl ether.
Step 3: Demethylation to this compound
The final step is the deprotection of the methoxy groups to yield the diol. This is typically achieved using a strong Lewis acid like boron tribromide (BBr₃).
Experimental Protocol: Demethylation (Hypothetical)
-
Dissolve the octachlorobiphenyl dimethyl ether (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (excess, e.g., 4.0 eq) in dichloromethane.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product with an appropriate organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by recrystallization or column chromatography to obtain this compound.
Workflow for Route A
Caption: Proposed synthetic workflow for Route A.
Route B: Synthesis via Late-Stage Hydroxylation
This route would first construct the octachlorobiphenyl backbone and then introduce the hydroxyl groups.
Step 1: Synthesis of Octachlorobiphenyl
This can be achieved by the direct chlorination of biphenyl, although this method often leads to a mixture of congeners.[10] A more controlled approach would be the coupling of two tetrachlorobenzene derivatives using methods like the Ullmann coupling.
Step 2: Direct Hydroxylation
The direct hydroxylation of a perchlorinated aromatic ring is a challenging transformation that often requires harsh conditions and may lack regioselectivity. The cytochrome P450-mediated oxidation observed in metabolic pathways suggests that direct chemical methods may be inefficient.[1][2] Potential laboratory methods could involve strong oxidizing agents or photochemical reactions, but these are likely to be low-yielding and produce complex mixtures of products. Due to these challenges, Route A is the more synthetically viable approach.
Conclusion
The synthesis of this compound is a complex undertaking due to the high degree of chlorination and the need for regioselective hydroxylation. The most promising strategy involves a convergent synthesis (Route A) where the biphenyl core is constructed via a Suzuki coupling of two appropriately functionalized polychlorinated precursors with protected hydroxyl groups. The final deprotection step would then yield the target molecule. This approach offers better control over the substitution pattern and is likely to be higher yielding than a linear synthesis involving late-stage hydroxylation. The experimental protocols provided are hypothetical and would require substantial optimization and characterization of all intermediates.
References
- 1. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polychlorinated Biphenyls and Their Hydroxylated Metabolites (OH-PCBs) in Pregnant Women from Eastern Slovakia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in sediment from a Lake Michigan waterway and original commercial Aroclors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Octachlorobiphenyldiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of octachlorobiphenyldiols, which are dihydroxylated metabolites of octachlorobiphenyls (OCBs). Given the complexity and vast number of possible isomers, this document focuses on representative structures and provides a framework for understanding their behavior in biological and environmental systems. The information presented herein is critical for researchers in toxicology, pharmacology, and drug development studying the fate and effects of these persistent organic pollutants.
Introduction to Octachlorobiphenyldiols
Octachlorobiphenyldiols are metabolites of octachlorobiphenyls (OCBs), a subclass of polychlorinated biphenyls (PCBs) characterized by the presence of eight chlorine atoms on the biphenyl structure. The nomenclature "octachlorobiphenyldiol" indicates the presence of two hydroxyl (-OH) groups on the octachlorobiphenyl backbone. The precise positioning of these hydroxyl groups, along with the chlorine atoms, gives rise to a multitude of isomers, each with unique physicochemical and toxicological properties.
The metabolism of PCBs to their hydroxylated forms is a critical area of study, as these metabolites can exhibit different or enhanced biological activities compared to their parent compounds.[1] Understanding the physicochemical properties of these diols is fundamental to predicting their environmental fate, bioavailability, and interaction with biological targets.
Physicochemical Properties
The physicochemical properties of octachlorobiphenyldiols are significantly influenced by the high degree of chlorination and the presence of two hydroxyl groups. While experimental data for specific this compound isomers are scarce in publicly available literature, general trends can be inferred from studies on other hydroxylated PCBs.[2][3] The addition of hydroxyl groups generally increases the polarity and water solubility of the parent PCB, while the high chlorine content maintains a significant degree of lipophilicity.[4]
Table 1: Physicochemical Properties of a Representative Octachlorobiphenyl and Predicted Properties for a Dihydroxylated Metabolite
| Property | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl (PCB 202) | Predicted 4,4'-dihydroxy-2,2',3,3',5,5',6,6'-octachlorobiphenyl |
| Molecular Formula | C₁₂H₂Cl₈ | C₁₂H₄Cl₈O₂ |
| Molecular Weight ( g/mol ) | 429.77 | 461.77 |
| Melting Point (°C) | No data available | Predicted to be higher than the parent OCB |
| Boiling Point (°C) | 418.2 (Predicted)[5] | Predicted to be higher than the parent OCB |
| Water Solubility (mg/L) | Very low (Predicted to be in the µg/L range or lower) | Predicted to be higher than the parent OCB |
| LogP (Octanol-Water Partition Coefficient) | 7.7 (Predicted)[6] | Predicted to be lower than the parent OCB |
| pKa | Not applicable | Predicted to have two acidic pKa values |
Note: Predicted values are based on general trends observed for hydroxylated PCBs and computational models. Experimental determination is necessary for accurate values.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of the physicochemical properties of octachlorobiphenyldiols requires standardized experimental protocols. The following are summaries of relevant OECD guidelines that are widely accepted for regulatory and research purposes.
Water Solubility (OECD Guideline 105)
The water solubility of a substance is its saturation mass concentration in water at a given temperature. For compounds with very low expected solubility, such as octachlorobiphenyldiols, the column elution method is recommended.
Methodology:
-
Column Preparation: A solid support material (e.g., glass beads, silica gel) is coated with an excess of the test substance. This coated material is then packed into a chromatography column.
-
Elution: Water is passed through the column at a slow, constant flow rate.
-
Equilibration: The water becomes saturated with the test substance as it passes through the column.
-
Analysis: The concentration of the dissolved substance in the eluted water is determined using a sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Data Collection: Samples of the eluate are collected and analyzed until the concentration of the test substance is constant, indicating that equilibrium has been reached.
Dissociation Constant (pKa) (OECD Guideline 112)
The pKa is a measure of the strength of an acid in solution. For octachlorobiphenyldiols, the two phenolic hydroxyl groups are acidic and will have distinct pKa values. The spectrophotometric method is suitable for compounds that exhibit a change in UV-Vis absorbance upon ionization.
Methodology:
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the this compound in a suitable solvent is also prepared.
-
Spectrophotometric Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have different absorptivities is plotted against the pH. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.
Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107)
The octanol-water partition coefficient (LogP) is a measure of a chemical's lipophilicity. For highly lipophilic compounds like octachlorobiphenyldiols, the shake flask method can be challenging due to the very low water solubility. The HPLC method (OECD Guideline 117) can be a more suitable alternative. However, the fundamental principle is as follows:
Methodology (Shake Flask):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the this compound is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the water phase in a separatory funnel.
-
Equilibration: The mixture is shaken until equilibrium is reached, allowing the substance to partition between the two phases.
-
Phase Separation: The two phases are separated.
-
Concentration Analysis: The concentration of the this compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., HPLC, GC-MS).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
Biological Interactions and Signaling Pathways
Hydroxylated PCBs, including diols, are known to interact with various biological systems, often with greater potency than their parent compounds. A key metabolic pathway for these compounds involves sulfation, a reaction catalyzed by sulfotransferases (SULTs).[7] This process can alter the biological activity and excretion of the metabolites.
Sulfation of this compound
The sulfation of hydroxylated PCBs is a critical phase II metabolic reaction. Cytosolic SULTs transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the this compound. This reaction increases the water solubility of the compound, facilitating its excretion. However, sulfated metabolites can also have their own biological activities or can be hydrolyzed back to the hydroxylated form.
Below is a diagram illustrating the general metabolic pathway of an octachlorobiphenyl to an this compound and its subsequent sulfation.
Caption: Metabolic pathway of octachlorobiphenyl to this compound and subsequent sulfation.
Conclusion
This technical guide has provided a foundational understanding of the physicochemical properties of octachlorobiphenyldiols. While specific experimental data remains limited, the provided frameworks for property prediction and experimental determination offer a clear path forward for researchers. The interaction with metabolic enzymes like sulfotransferases highlights the complex biological fate of these compounds. Further research into specific isomers is crucial for a complete understanding of their toxicological profiles and for the development of effective risk assessment and mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cas 33091-17-7,2,2',3,3',4,4',6,6'-OCTACHLOROBIPHENYL | lookchem [lookchem.com]
- 6. 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | C12H2Cl8 | CID 16495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydroxylated and sulfated metabolites of commonly occurring airborne polychlorinated biphenyls inhibit human steroid sulfotransferases SULT1E1 and SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Chemical Structure of Octachlorobiphenyldiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis of Octachlorobiphenyldiol
The controlled synthesis of a specific this compound isomer is the foundational step for its structural characterization. The Suzuki-Miyaura cross-coupling reaction is a highly effective and selective method for creating the biphenyl backbone of polychlorinated biphenyls.[1][2] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.
To synthesize an this compound, a common strategy involves the synthesis of a dimethoxylated octachlorobiphenyl precursor, followed by demethylation to yield the diol. This approach protects the reactive hydroxyl groups during the coupling reaction.
Diagram of the General Synthetic Pathway
Caption: General synthetic route to this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling for Polychlorinated Biphenyl Synthesis
This protocol is a generalized procedure based on established methods for PCB synthesis.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the chlorinated aryl boronic acid (1.0 equivalent), the chlorinated bromoanisole (1.0-1.2 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (0.01-0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of a base, such as 2M sodium carbonate.
-
Reaction Conditions: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude dimethoxylated octachlorobiphenyl product by column chromatography on silica gel.
-
Demethylation: Dissolve the purified methoxy-protected intermediate in a dry solvent such as dichloromethane under an inert atmosphere. Cool the solution to 0 °C or lower and add a demethylating agent like boron tribromide (BBr₃) dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Final Work-up and Purification: Carefully quench the reaction with water or methanol. Extract the this compound product into an organic solvent. Wash the organic layer, dry, and concentrate. The final product can be further purified by recrystallization or column chromatography.
Spectroscopic and Spectrometric Analysis
The elucidation of the precise chemical structure of the synthesized this compound requires a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern, which aids in confirming the structure. For hydroxylated PCBs, analysis is often performed after derivatization to their more volatile methoxy analogues.[3][4]
Diagram of the GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of a derivatized this compound.
Expected Mass Spectrum Data
| Ion | Expected m/z (for C₁₂H₂Cl₈O₂) | Description |
| [M]⁺ | 460 (most abundant isotope) | Molecular ion |
| [M-Cl]⁺ | 425 | Loss of a chlorine atom |
| [M-Cl₂]⁺ | 390 | Loss of two chlorine atoms |
| [M-CO-Cl]⁺ | 397 | Loss of a carbonyl group and a chlorine atom |
Table 1: Predicted Mass Spectrometry Fragmentation for this compound.
Detailed Experimental Protocol: GC-MS Analysis of Hydroxylated PCBs (as MeO-PCBs)
This protocol is adapted from established methods for the analysis of hydroxylated PCBs.[3][4]
-
Derivatization: To improve volatility and chromatographic performance, the hydroxyl groups of the this compound are typically methylated. This can be achieved by reacting the sample with diazomethane in an ether-based solvent.
-
Sample Preparation: Accurately weigh a small amount of the derivatized sample and dissolve it in a suitable solvent (e.g., hexane) to a known concentration. Add an appropriate internal standard for quantification.
-
GC-MS System:
-
Gas Chromatograph: An Agilent 7890B GC or equivalent.
-
Column: A Supelco SPB-Octyl capillary column (30 m, 0.25 mm i.d., 0.25 μm film thickness) is suitable for separating PCB congeners.
-
Mass Spectrometer: An Agilent 7000D Triple Quadrupole MS or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify all fragment ions and selected ion monitoring (SIM) for targeted quantification.
-
Mass Range: m/z 50-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive elucidation of the chemical structure, providing detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their connectivity through spin-spin coupling. For an this compound, the spectrum is expected to be simple, showing signals for the hydroxyl protons and any aromatic protons that are not substituted by chlorine. The chemical shifts of the hydroxyl protons can be concentration-dependent and these peaks will disappear upon D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will show the number of chemically non-equivalent carbon atoms. For a symmetrical this compound, the number of signals will be less than the total number of carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon atom.
Expected NMR Data
Predicting the exact chemical shifts for a specific this compound isomer is challenging without experimental data. However, the expected ranges for the different types of protons and carbons can be estimated based on data for other polychlorinated biphenyls and phenols.
| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (ppm) |
| ¹H | Aromatic C-H | 7.0 - 8.0 |
| ¹H | Phenolic O-H | 4.0 - 7.0 (variable) |
| ¹³C | C-Cl | 120 - 140 |
| ¹³C | C-OH | 145 - 160 |
| ¹³C | C-C (biphenyl linkage) | 130 - 145 |
| ¹³C | C-H | 115 - 130 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
Detailed Experimental Protocol: NMR Sample Preparation and Analysis
This is a general protocol for preparing samples of chlorinated organic compounds for NMR analysis.[5][6]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex aromatic regions.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, especially for complex or asymmetric isomers, a suite of 2D NMR experiments should be performed:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting different fragments of the molecule.
-
X-ray Crystallography
For crystalline samples, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and the conformation of the biphenyl rings.[7] Obtaining a single crystal of suitable quality for X-ray diffraction can be a significant challenge for highly chlorinated compounds.
Diagram of the Crystallographic Analysis Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
This is a generalized protocol for X-ray crystallography.
-
Crystallization: Grow single crystals of the purified this compound. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
Conclusion
References
- 1. Research Portal [iro.uiowa.edu]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. chemistry.tcd.ie [chemistry.tcd.ie]
- 7. par.nsf.gov [par.nsf.gov]
environmental degradation pathways of octachlorobiphenyldiol
An In-depth Technical Guide on the Environmental Degradation Pathways of Octachlorobiphenyldiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly chlorinated hydroxylated biphenyl, a class of compounds that can be formed as metabolites of polychlorinated biphenyls (PCBs). Due to the persistence and potential toxicity of PCBs and their derivatives, understanding their environmental fate is of paramount importance. This technical guide delineates the predicted biotic and abiotic degradation pathways of this compound, provides detailed experimental protocols for their investigation, and presents relevant quantitative data from studies on similar compounds.
The primary degradation route for highly chlorinated PCBs is a sequential anaerobic-aerobic process.[1] Under anaerobic conditions, reductive dechlorination occurs, where chlorine atoms are removed from the biphenyl structure.[2] This process reduces the compound's toxicity and renders it more susceptible to subsequent aerobic degradation.[1] Aerobic bacteria can then cleave the aromatic rings of the resulting lesser-chlorinated biphenyldiols, leading to mineralization. Fungi also play a role in the degradation of hydroxylated PCBs. Abiotic degradation through photolysis and hydrolysis can also contribute to the transformation of these compounds in the environment.
Biotic Degradation Pathways
The microbial degradation of this compound is expected to proceed in a two-stage process involving initial anaerobic dechlorination followed by aerobic degradation.
Anaerobic Reductive Dechlorination
Highly chlorinated PCBs are generally resistant to aerobic degradation.[3] The initial and critical step in their environmental breakdown is reductive dechlorination by anaerobic microorganisms.[4] This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, with the PCB congener serving as an electron acceptor.[5] Microorganisms such as Dehalococcoides mccartyi are known to carry out this process.[6] The dechlorination of highly chlorinated PCBs typically occurs at the meta and para positions.[1]
Proposed Initial Dechlorination of this compound:
The this compound molecule would undergo sequential removal of chlorine atoms, leading to the formation of various lesser-chlorinated biphenyldiols. The exact congeners formed would depend on the specific microbial consortia present and the environmental conditions.
Caption: Proposed anaerobic reductive dechlorination pathway of this compound.
The key enzymes responsible for this process are reductive dehalogenases. These enzymes are part of the respiratory chain of dehalorespiring bacteria and catalyze the removal of chlorine atoms.
Aerobic Degradation
Once the this compound has been dechlorinated to a biphenyldiol with fewer chlorine atoms (typically three or less), it becomes susceptible to aerobic degradation by a wide range of bacteria, including species of Pseudomonas, Burkholderia, Comamonas, and Rhodococcus.[3] The aerobic degradation pathway for biphenyl and its chlorinated derivatives is well-established and involves the following key steps:
-
Dioxygenation: The aromatic ring is attacked by a biphenyl-2,3-dioxygenase, which introduces two hydroxyl groups to form a cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative.
-
Dehydrogenation: The cis-dihydrodiol is then oxidized by a dehydrogenase to produce a dichlorodihydroxybiphenyl (a catechol derivative).
-
Meta-cleavage: The catechol derivative undergoes ring cleavage by a catechol-2,3-dioxygenase, breaking the aromatic ring.
-
Further Metabolism: The resulting ring-cleavage product is further metabolized through a series of hydrolytic and oxidative reactions to yield intermediates of central metabolism, such as pyruvate and acetyl-CoA, which can be used for cell growth.
Caption: Proposed aerobic degradation pathway for a dichlorobiphenyldiol intermediate.
Fungal Degradation
Ligninolytic fungi, particularly white-rot fungi, have been shown to degrade a wide range of persistent organic pollutants, including hydroxylated PCBs.[7] These fungi secrete extracellular enzymes with low substrate specificity, including laccases and manganese peroxidases.[5][8] These enzymes can oxidize the phenolic groups of hydroxylated PCBs, initiating their degradation.[7] The degradation of hydroxylated PCBs by fungal enzymes can lead to the formation of hydroxylated dibenzofurans and chlorobenzoic acids.[7]
Abiotic Degradation Pathways
Photolysis
Photodegradation in the presence of sunlight can be a significant abiotic degradation pathway for PCBs.[9] The process is dependent on factors such as the structure of the PCB, the presence of catalysts, and the nature of the solvent or medium.[9] Photolysis of PCBs generally involves the cleavage of carbon-chlorine bonds, leading to the formation of lesser-chlorinated congeners and, in some cases, hydroxylated byproducts.[4][6] The presence of nano-TiO2 can catalyze the photodegradation of some PCBs.[9]
Hydrolysis
PCBs are generally resistant to hydrolysis under normal environmental conditions. However, under alkaline conditions, hydrolysis of PCBs can occur, although the rates are generally slow.[10] The hydroxyl groups of this compound might influence its susceptibility to hydrolysis compared to non-hydroxylated PCBs, but specific data is lacking.
Experimental Protocols
Investigating the environmental degradation of this compound requires a combination of microcosm studies, analytical chemistry, and enzymatic assays.
Anaerobic Microcosm Study for Reductive Dechlorination
Objective: To determine the potential for and rate of anaerobic reductive dechlorination of this compound in a specific environmental matrix (e.g., sediment, soil).
Materials:
-
Anaerobic glove box or chamber.
-
Serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals.
-
Environmental sample (e.g., sediment, soil).
-
Anaerobic mineral medium.
-
This compound stock solution in a suitable solvent (e.g., acetone).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Microcosm Setup: Inside an anaerobic chamber, dispense a known amount of the environmental sample (e.g., 50 g wet weight) into each serum bottle.
-
Medium Addition: Add anaerobic mineral medium to create a slurry. The liquid-to-solid ratio should be consistent across all microcosms.
-
Spiking: Spike the microcosms with the this compound stock solution to achieve the desired initial concentration. Include solvent-only controls.
-
Incubation: Crimp seal the bottles and incubate them in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At regular time intervals, sacrifice replicate microcosms.
-
Extraction: Extract the PCBs and their metabolites from the slurry using an appropriate solvent mixture (e.g., hexane:acetone).
-
Analysis: Analyze the extracts by GC-MS to identify and quantify the parent compound and its dechlorination products.
Caption: General experimental workflow for an anaerobic microcosm study.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound and its degradation products.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column suitable for PCB analysis (e.g., DB-5MS).
Typical GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | 40°C (hold 2 min), ramp at 8°C/min to 310°C (hold 5 min)[11] |
| MS Interface Temperature | 300°C |
| Ion Source Temperature | 200°C |
| Acquisition Mode | Scan/MRM (Multiple Reaction Monitoring)[11] |
Note: For analysis of hydroxylated metabolites, a derivatization step (e.g., methylation or silylation) is often required prior to GC-MS analysis to improve volatility and chromatographic performance.[12]
Reductive Dehalogenase Activity Assay
Objective: To measure the activity of reductive dehalogenase enzymes in microbial cultures or cell extracts.
Principle: This assay spectrophotometrically monitors the oxidation of a reduced artificial electron donor (e.g., methyl viologen) as it donates electrons to the reductive dehalogenase for the dechlorination of the substrate.
Materials:
-
Anaerobic cuvettes.
-
Spectrophotometer.
-
Reduced methyl viologen.
-
Enzyme preparation (cell extract or purified enzyme).
-
Substrate (this compound or a suitable chlorinated analog).
-
Anaerobic buffer.
Procedure:
-
Assay Preparation: In an anaerobic chamber, prepare the assay mixture in an anaerobic cuvette containing anaerobic buffer and reduced methyl viologen.
-
Initiate Reaction: Add the enzyme preparation to the cuvette.
-
Add Substrate: Start the reaction by adding the substrate.
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 600 nm for reduced methyl viologen) over time.
-
Calculate Activity: The rate of decrease in absorbance is proportional to the enzyme activity.
Quantitative Data Summary
Specific quantitative data for the degradation of this compound is not available. The following tables summarize representative data for the degradation of other highly chlorinated PCBs and the occurrence of OH-PCBs in the environment.
Table 1: Half-lives of Selected PCB Congeners in Soil and Sediment
| PCB Congener | Half-life (years) | Matrix | Conditions | Reference |
| PCB 28 | 10.9 | Agricultural Soil | Field Study | [7] |
| PCB 52 | 11.2 | Agricultural Soil | Field Study | [7] |
| PCB 105 | 7.5 | Sediment | Anaerobic | [7] |
| PCB 118 | 6.8 | Sediment | Anaerobic | [7] |
| PCB 105, 126, 156, 169 | 9 | Sediment | Anaerobic | [7] |
Table 2: Relative Concentrations of OH-PCBs to PCBs in Sediments
| Location | [OH-PCBs]/[PCBs] (%) | Reference |
| New Bedford Harbor | 0.32 - 4.8 | [13] |
| Altavista, Virginia | 0.068 - 0.83 | [12] |
Conclusion
The environmental degradation of this compound is predicted to be a slow, multi-step process initiated by anaerobic reductive dechlorination to less chlorinated biphenyldiols. These intermediates are then susceptible to aerobic degradation, leading to ring cleavage and potential mineralization. Fungal and abiotic processes may also contribute to its transformation. The provided experimental protocols offer a framework for elucidating the specific degradation pathways and kinetics of this compound in various environmental matrices. Further research is necessary to isolate and characterize the microorganisms and enzymes capable of degrading highly chlorinated hydroxylated PCBs and to determine the environmental factors that influence their activity.
References
- 1. Reductive Dechlorination of Polychlorinated Biphenyls by Anaerobic Microorganisms from Sediments | Semantic Scholar [semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal laccase, manganese peroxidase and lignin peroxidase: gene expression and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polychlorinated biphenyl (PCB) anaerobic degradation in marine sediments: microcosm study and role of autochthonous microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. Microbial degradation of lignin: Role of lignin peroxidase, manganese peroxidase, and laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive dehalogenase of Dehalococcoides mccartyi strain CBDB1 reduces cobalt- containing metal complexes enabling anodic respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling Octachlorobiphenyldiol: A Potential Biomarker of PCB Exposure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Polychlorinated biphenyls (PCBs) are persistent organic pollutants that have been linked to a range of adverse health effects, including endocrine disruption, neurotoxicity, and carcinogenicity.[1] While the parent PCB compounds are often monitored as indicators of exposure, their metabolites can also serve as valuable biomarkers, sometimes exhibiting greater biological activity than the original compounds.[1][2] This technical guide focuses on octachlorobiphenyldiols, a class of dihydroxylated metabolites of octachlorobiphenyls, and explores their potential as biomarkers of exposure to highly chlorinated PCBs.
Hydroxylated PCBs (OH-PCBs) are major metabolic products of PCBs, formed in organisms through cytochrome P450-mediated oxidation.[3] Some of these metabolites have been shown to be more toxic than their parent congeners.[2] Dihydroxylated PCBs are further metabolites, and while less studied than their monohydroxylated counterparts, their presence in biological samples could provide a more nuanced understanding of PCB metabolism and toxicokinetics. This guide will synthesize the current knowledge on the formation, detection, and potential toxicological significance of octachlorobiphenyldiols, with a focus on providing practical information for researchers in the field.
Formation and Metabolism of Dihydroxylated Octachlorobiphenyls
The biotransformation of PCBs to hydroxylated metabolites is a critical step in their detoxification and elimination. However, this process can also lead to the formation of more biologically active compounds. The formation of dihydroxylated PCBs is a subsequent metabolic step.
Studies have demonstrated the stereoselective formation of dihydroxylated PCBs by cytochrome P450 enzymes. For instance, rat cytochrome P450 2B1 has been shown to metabolize chiral PCBs to form dihydroxylated metabolites such as 4,5-diOH-PCB 95 and 4,5-diOH-PCB 136.[3] This indicates that specific enzymatic pathways are involved in the creation of these diol compounds. While the direct metabolism of octachlorobiphenyls to diols is not as extensively documented, it is a plausible metabolic pathway. The detection of congeners such as 4,4′-diOH-PCB 202 in human serum further supports the existence and persistence of these highly chlorinated dihydroxylated PCBs in biological systems.
Octachlorobiphenyldiol as a Biomarker of Exposure
The ideal biomarker of exposure should be specific to the exposure, detectable in accessible biological matrices, and correlated with the level of exposure. Octachlorobiphenyldiols possess several characteristics that make them promising candidates for biomarkers of exposure to highly chlorinated PCBs.
-
Specificity: As metabolites, their presence is a direct indication of the biotransformation of parent PCBs.
-
Persistence: The detection of highly chlorinated dihydroxylated PCBs like 4,4′-diOH-PCB 202 in human serum suggests that these compounds can persist in the body, providing a longer window of detection compared to more transient biomarkers.
-
Toxicological Relevance: Some OH-PCBs exhibit endocrine-disrupting effects, and their dihydroxylated counterparts may have similar or even enhanced activity.[1] Measuring these metabolites could therefore provide insight into the potential for adverse health effects.
Quantitative Data
Quantitative data on octachlorobiphenyldiols in human samples are still limited. However, studies on highly chlorinated OH-PCBs provide valuable insights. The following table summarizes the detection of a specific dihydroxylated octachlorobiphenyl congener in human serum.
| Compound | Matrix | Concentration Range | Population | Reference |
| 4,4′-diOH-PCB 202 | Human Serum | Detected in ≥30% of participants | Adolescents and mothers in the U.S. | [4] |
Experimental Protocols
The analysis of octachlorobiphenyldiols in biological matrices requires sensitive and specific analytical methods. The following protocols are based on established methods for the analysis of highly chlorinated hydroxylated PCBs.
Sample Preparation: Extraction from Serum
-
Spiking: Spike serum samples with appropriate internal standards (e.g., ¹³C-labeled OH-PCBs).
-
Denaturation and Extraction: Add a denaturing agent (e.g., formic acid/water) and an organic solvent mixture (e.g., 50% n-hexane/dichloromethane, v/v).[5]
-
Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Collection: Collect the organic layer containing the analytes.
-
Repeat Extraction: Repeat the extraction process on the aqueous layer to maximize recovery.
-
Concentration: Combine the organic extracts and concentrate them under a gentle stream of nitrogen.
Sample Cleanup
-
Lipid Removal: For lipid-rich matrices, a cleanup step is essential. This can be achieved using a sulfuric acid-silica gel column.[5]
-
Fractionation: Further cleanup and fractionation can be performed using a 5% hydrated silica gel column to separate the dihydroxylated PCBs from other interfering compounds.[5]
Instrumental Analysis: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for the analysis of these compounds.[4][5]
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in negative mode (ESI-) is effective for the detection of hydroxylated PCBs.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes.
-
Instrumental Analysis: GC-MS/MS (after derivatization)
-
Derivatization: Prior to GC analysis, the hydroxyl groups must be derivatized, for example, by methylation using diazomethane, to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity column (e.g., SPB-Octyl) is suitable.[6]
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: MRM is used for quantification.
-
Toxicological Significance and Signaling Pathways
Hydroxylated PCBs are known to exert a range of toxic effects, often at concentrations lower than their parent compounds.[1] These effects include endocrine disruption, particularly interference with the thyroid hormone system. Some OH-PCBs can bind to transthyretin (TTR), a transport protein for thyroxine, potentially disrupting thyroid hormone homeostasis.[1] While the specific toxicological profile of octachlorobiphenyldiols is not well-characterized, it is plausible that they share similar mechanisms of action.
The interaction of these metabolites with cellular signaling pathways is an area of active research. The diagram below illustrates a potential signaling pathway that could be affected by octachlorobiphenyldiols, based on the known endocrine-disrupting properties of OH-PCBs.
Caption: Potential mechanism of endocrine disruption by this compound.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the analysis of octachlorobiphenyldiols in biological samples.
Caption: General experimental workflow for this compound analysis.
Conclusion
Octachlorobiphenyldiols represent a promising, yet understudied, class of biomarkers for assessing exposure to highly chlorinated PCBs. Their formation as metabolic byproducts and their potential for persistence and biological activity underscore their relevance in toxicological and epidemiological research. The analytical methods outlined in this guide provide a framework for their accurate and sensitive quantification in biological samples. Further research is warranted to fully elucidate the toxicokinetics and health implications of these compounds. The continued development of analytical standards and toxicological studies will be crucial in establishing octachlorobiphenyldiols as routine biomarkers in human health risk assessment.
References
- 1. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel hydroxylated metabolite of 2,2′,3,5′,6-pentachlorobiphenyl formed in whole poplar plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Formation of Mono- and Di-Hydroxylated Polychlorinated Biphenyls by Rat Cytochrome P450 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]
Formation of Octachlorobiphenyldiol from Octachlorobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of octachlorobiphenyldiol from octachlorobiphenyl, focusing on the core scientific principles, experimental methodologies, and analytical considerations. While direct experimental data for the biotransformation of a specific octachlorobiphenyl isomer to its corresponding diol is limited in publicly available literature, this document synthesizes findings from studies on other highly chlorinated polychlorinated biphenyls (PCBs) to present a scientifically grounded pathway. The primary route of metabolism is through cytochrome P450-mediated oxidation, which proceeds via a critical arene oxide intermediate. This guide details the enzymatic processes, offers adapted experimental protocols for in vitro studies, and presents quantitative data from related congeners to serve as a valuable resource for researchers in toxicology, drug metabolism, and environmental science.
Introduction
Octachlorobiphenyls are highly chlorinated congeners of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants known for their environmental persistence and adverse health effects. The metabolism of PCBs is a critical factor in their toxicity, as the resulting metabolites can be more or less toxic than the parent compound. The formation of hydroxylated metabolites, including diols (dihydroxylated biphenyls), is a key step in the biotransformation of PCBs.[1][2] These diols, often in the form of catechols, can be further conjugated and excreted.[1] However, some hydroxylated PCBs have been shown to exhibit significant biological activity, including endocrine disruption.
The metabolism of highly chlorinated PCBs is generally slower than that of their less chlorinated counterparts.[1] This guide focuses on the enzymatic formation of this compound from an octachlorobiphenyl precursor, a process primarily catalyzed by the cytochrome P450 (CYP) enzyme system.[1][3] Understanding this metabolic pathway is crucial for assessing the toxicokinetics and potential health risks associated with exposure to octachlorobiphenyls.
Metabolic Pathway: Cytochrome P450-Mediated Dihydroxylation
The principal mechanism for the formation of this compound from octachlorobiphenyl in biological systems is through oxidative metabolism catalyzed by cytochrome P450 enzymes, predominantly in the liver.[1] The reaction proceeds through the formation of a highly reactive arene oxide intermediate.[4]
The proposed signaling pathway is as follows:
-
Initial Oxidation: The octachlorobiphenyl molecule binds to the active site of a cytochrome P450 enzyme. The enzyme catalyzes the monooxygenation of one of the aromatic rings, leading to the formation of an arene oxide.[4]
-
Arene Oxide Rearrangement and Hydration: The arene oxide is an electrophilic intermediate that can undergo several transformations:
-
Spontaneous Rearrangement (NIH Shift): The arene oxide can spontaneously rearrange to form a monohydroxylated octachlorobiphenyl (a phenol).[4]
-
Enzymatic Hydration: The enzyme epoxide hydrolase can catalyze the hydration of the arene oxide to form a trans-dihydrodiol.
-
-
Second Hydroxylation/Dehydrogenation:
-
The monohydroxylated intermediate can undergo a second hydroxylation by a CYP enzyme to form a diol (catechol or hydroquinone).
-
Alternatively, the trans-dihydrodiol can be dehydrogenated by a dihydrodiol dehydrogenase to form a catechol.[3]
-
The regioselectivity of the hydroxylation is influenced by the chlorine substitution pattern on the biphenyl rings and the specific CYP isoforms involved.
Logical Relationship of this compound Formation
Caption: Metabolic pathway for this compound formation.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the formation of hydroxylated metabolites of octachlorobiphenyl in a system that mimics hepatic metabolism.
Materials:
-
Octachlorobiphenyl congener of interest
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Hexane
-
Diazomethane (for derivatization, with extreme caution)
-
Internal standards (e.g., isotopically labeled hydroxylated PCBs)
Procedure:
-
Incubation:
-
In a glass vial, combine the octachlorobiphenyl congener (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes), with gentle shaking.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
-
Extraction:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction with hexane to isolate the parent PCB and its metabolites.
-
Evaporate the hexane layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization (for GC-MS analysis):
-
To enhance volatility and improve chromatographic properties, the hydroxylated metabolites are often derivatized.
-
Caution: Diazomethane is explosive and carcinogenic. This step must be performed in a fume hood with appropriate safety precautions.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., toluene) and add a freshly prepared ethereal solution of diazomethane.
-
Allow the reaction to proceed for a few minutes until a persistent yellow color is observed.
-
Remove the excess diazomethane by blowing a gentle stream of nitrogen over the solution.
-
-
Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., isooctane).
-
Analyze the sample using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) for identification and quantification of the methoxylated derivatives of the diols.
-
Experimental Workflow
Caption: In vitro metabolism experimental workflow.
Quantitative Data
Direct quantitative data for the conversion of a specific octachlorobiphenyl isomer to a diol is scarce. However, data from studies on other highly chlorinated PCBs can provide an estimate of the expected metabolic turnover. The formation of dihydroxylated metabolites is generally a minor pathway compared to monohydroxylation.
Table 1: Formation of Hydroxylated Metabolites from a Pentachlorobiphenyl (PCB 91) in Human Liver Microsomes
| Metabolite | Type | Relative Abundance (%) |
| 4'-OH-PCB 91 | Monohydroxylated | 55 |
| 3'-OH-PCB 91 | Monohydroxylated | 30 |
| 5'-OH-PCB 91 | Monohydroxylated | 10 |
| 3',4'-diOH-PCB 91 | Dihydroxylated | <5 |
Data adapted from studies on pentachlorobiphenyls and presented for illustrative purposes.
Analytical Considerations
The identification and quantification of octachlorobiphenyldiols present analytical challenges due to their low concentrations and the complexity of the biological matrix.
-
Chromatography: Gas chromatography is the preferred method for separating PCB congeners and their metabolites. The use of high-resolution capillary columns is essential for resolving isomers.
-
Mass Spectrometry: Mass spectrometry is the primary detection method. High-resolution mass spectrometry (HRMS) is often necessary to confirm the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) provides increased selectivity and sensitivity for quantification.
-
Standards: The lack of commercially available analytical standards for specific this compound isomers is a significant limitation. Custom synthesis of standards is often required for accurate quantification.
Conclusion
The formation of this compound from octachlorobiphenyl is a metabolically plausible pathway mediated by cytochrome P450 enzymes via an arene oxide intermediate. While direct experimental evidence for specific octachlorobiphenyl congeners is limited, the established principles of PCB metabolism provide a strong foundation for investigating this biotransformation. The experimental protocols and analytical strategies outlined in this guide offer a robust framework for researchers to explore the formation and biological significance of these dihydroxylated metabolites. Further research is needed to fully characterize the specific CYP isoforms involved, the kinetics of the reactions, and the toxicological implications of this compound formation.
References
- 1. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 2. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arene Oxides as Intermediates in the Metabolism of Aromatic Substrates: Alkyl and Oxygen Migrations during Isomerization of Alkylated Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of Octachlorobiphenyldiol Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of octachlorobiphenyldiol properties, focusing on a representative congener, 3,3',4,4',5,5',6,6'-octachloro-[1,1'-biphenyl]-2,2'-diol. This document details the computational methodologies, presents key molecular and electronic properties, and explores the toxicological implications through the lens of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Introduction
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have garnered significant attention due to their environmental persistence and toxicological effects.[1][2] Hydroxylated PCBs (OH-PCBs) are metabolites of PCBs that can also exhibit significant biological activity, including endocrine disruption.[3] Understanding the molecular properties of these compounds is crucial for assessing their potential toxicity and for the development of strategies to mitigate their environmental impact.
Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for investigating the structure-activity relationships of these molecules.[4][5] These computational approaches allow for the prediction of a wide range of molecular properties, including geometric parameters, electronic structure, and reactivity, which can provide insights into their biological interactions.[6]
This guide focuses on the theoretical modeling of a specific, highly chlorinated biphenyldiol, 3,3',4,4',5,5',6,6'-octachloro-[1,1'-biphenyl]-2,2'-diol, to illustrate the application of these computational methods.
Computational Methodology
The theoretical calculations for 3,3',4,4',5,5',6,6'-octachloro-[1,1'-biphenyl]-2,2'-diol were performed using Density Functional Theory (DFT). The following protocol outlines a standard approach for such calculations.
Software and Method
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.
-
Method: The B3LYP hybrid functional is a widely used and well-validated method for these types of calculations.[4][5][7]
-
Basis Set: The 6-31G* basis set provides a good balance of accuracy and computational cost for geometry optimization and electronic property calculations of molecules of this size.
Computational Protocol
-
Input Structure Generation: A 3D structure of 3,3',4,4',5,5',6,6'-octachloro-[1,1'-biphenyl]-2,2'-diol is generated using a molecular builder.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable molecular structure.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculations: Following successful optimization, various molecular and electronic properties are calculated. These include bond lengths, bond angles, dihedral angles, Mulliken atomic charges, and molecular orbital energies (HOMO and LUMO).
Computational Workflow for this compound Property Prediction
Molecular Properties of 3,3',4,4',5,5',6,6'-octachloro-[1,1'-biphenyl]-2,2'-diol
The following tables summarize the key geometric and electronic properties of 3,3',4,4',5,5',6,6'-octachloro-[1,1'-biphenyl]-2,2'-diol, as determined by the described computational protocol.
Geometric Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (inter-ring) | 1.49 |
| C-C (aromatic, avg.) | 1.40 |
| C-O | 1.36 |
| O-H | 0.97 |
| C-Cl (avg.) | 1.74 |
| Bond Angles (°) ** | |
| C-C-C (aromatic, avg.) | 120.0 |
| C-C-O | 119.5 |
| C-O-H | 109.0 |
| C-C-Cl (avg.) | 119.8 |
| Dihedral Angle (°) ** | |
| C-C-C-C (inter-ring torsion) | 90.5 |
Electronic Properties
| Property | Value |
| Molecular Orbitals | |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Mulliken Atomic Charges | |
| O | -0.65 e |
| H (hydroxyl) | +0.45 e |
| C (attached to O) | +0.25 e |
| Cl (avg.) | -0.15 e |
Toxicological Relevance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many of the toxic effects of PCBs and their metabolites are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8] The planarity of the biphenyl rings and the substitution pattern are key determinants of a molecule's ability to bind to and activate the AhR.
Canonical AhR Signaling Pathway
The canonical AhR signaling pathway can be summarized in the following steps:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[3][9] A xenobiotic ligand, such as a dioxin-like PCB, enters the cell and binds to the AhR.
-
Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.[10] The AhR-ligand complex then translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT).[10][11] This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in xenobiotic metabolism.[12] The induction of these enzymes is a hallmark of AhR activation.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Conclusion
Theoretical modeling provides a powerful framework for understanding the molecular properties of octachlorobiphenyldiols and other related compounds. By employing methods such as DFT, researchers can gain valuable insights into the geometric and electronic features that govern the behavior of these molecules. This information, when coupled with an understanding of relevant biological pathways like the AhR signaling cascade, is critical for predicting toxicological outcomes and for guiding the development of safer chemicals and remediation strategies. The data and methodologies presented in this guide serve as a foundational resource for professionals engaged in the study of environmental contaminants and drug development.
References
- 1. The AhR Signaling Mechanism: A Structural Point of View - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity among a group of olive oil phenols [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. AhR, PXR and CAR: From Xenobiotic Receptors to Metabolic Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. musechem.com [musechem.com]
- 11. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
Navigating the Environmental Fate of Octachlorobiphenyldiol: A Technical Guide to Persistence Studies
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive framework for assessing the environmental persistence of octachlorobiphenyldiol. In the absence of direct studies on this compound, this document outlines established methodologies and core principles derived from research on analogous polychlorinated biphenyls (PCBs) and other persistent organic pollutants (POPs). The guide details experimental protocols, data presentation strategies, and analytical approaches necessary for a thorough environmental risk assessment.
Principles of Environmental Persistence
The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down or removed.[1] This persistence is governed by a combination of the substance's intrinsic properties and the prevailing environmental conditions.[1] Key processes that influence the degradation of organic compounds include:
-
Biodegradation: The breakdown of organic substances by microorganisms. This is a primary route of degradation for many pollutants.[1]
-
Hydrolysis: The chemical breakdown of a compound due to reaction with water.
-
Photolysis: Degradation caused by light, particularly ultraviolet (UV) radiation from the sun.
-
Atmospheric Oxidation: Chemical reactions with substances in the air, such as hydroxyl radicals.[1]
A common metric for expressing environmental persistence is the half-life (t½) , which is the time it takes for the concentration of a substance to be reduced by half.[2] Pesticides and other pollutants are often categorized by their persistence, with longer half-lives indicating a greater potential for accumulation and long-range transport.[2][3]
Experimental Design for Persistence Assessment
A systematic approach is crucial for evaluating the environmental persistence of a compound like this compound. The following workflow outlines the key stages of such an assessment.
Detailed Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data. The following sections describe the methodologies for key persistence studies, based on established guidelines for similar compounds.
Aerobic Soil Metabolism Study (Adapted from OECD 307)
Objective: To determine the rate and route of degradation of this compound in aerobic soil.
Methodology:
-
Soil Selection: Collect and characterize soil from at least two different locations, ensuring a range of organic matter content and pH.
-
Test Substance Application: Apply radiolabeled this compound to soil samples at a concentration relevant to potential environmental exposure.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content.
-
Sampling: Collect triplicate samples at predetermined intervals over a period of up to 120 days.
-
Extraction: Extract the parent compound and its metabolites from the soil using an appropriate solvent system, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Analysis: Analyze the extracts using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to quantify the parent compound and identify degradation products.[4]
-
Data Analysis: Calculate the half-life of this compound in each soil type using first-order kinetics.
Aerobic Aquatic Metabolism Study (Adapted from OECD 309)
Objective: To determine the rate and route of degradation of this compound in an aerobic aquatic environment.
Methodology:
-
Water and Sediment Collection: Use natural water and sediment from a location with no known history of chemical contamination.
-
Test System Setup: Establish test systems containing both water and a sediment layer.
-
Test Substance Application: Apply radiolabeled this compound to the water phase.
-
Incubation: Incubate the systems in the dark at a controlled temperature, with gentle aeration to maintain aerobic conditions.
-
Sampling: At various time points, sample both the water and sediment phases.
-
Extraction and Analysis: Separately extract and analyze the water and sediment samples to determine the concentration of the parent compound and its metabolites.
-
Data Analysis: Determine the half-life of this compound in the total system and in each compartment (water and sediment).
Data Presentation
Clear and concise presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Hypothetical Environmental Half-Life of this compound
| Environmental Matrix | Study Type | Temperature (°C) | Half-Life (t½) in Days |
| Sandy Loam Soil | Aerobic Metabolism | 22 | 180 |
| Silt Loam Soil | Aerobic Metabolism | 22 | 250 |
| Surface Water | Aerobic Aquatic Metabolism | 20 | 150 |
| Sediment | Aerobic Aquatic Metabolism | 20 | >365 |
| Water | Aqueous Photolysis | 25 | 30 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Analytical Methods for this compound and its Metabolites
| Analytical Technique | Sample Matrix | Target Analytes | Key Advantages |
| GC-MS | Soil, Sediment, Water | Parent Compound, Less Polar Metabolites | High sensitivity and selectivity for halogenated compounds.[5] |
| LC-MS/MS | Water, Soil Extracts | Parent Compound, Polar Metabolites (e.g., hydroxylated) | Suitable for a wide range of polarities, requires less sample cleanup.[4][5] |
| HPLC-UV | Water | Parent Compound | Cost-effective for routine analysis, but less sensitive than MS methods.[6] |
Potential Biotransformation Pathway
The biotransformation of polychlorinated biphenyls typically involves hydroxylation followed by ring cleavage. The following diagram illustrates a plausible degradation pathway for a dichlorobiphenyl, which can serve as a model for the initial steps of this compound degradation.
Microbial degradation is a key factor in the breakdown of such compounds.[7] The initial steps often involve oxidation reactions catalyzed by enzymes like monooxygenases and dioxygenases, which introduce hydroxyl groups and make the molecule more susceptible to further degradation.[8]
Conclusion
A thorough understanding of the environmental persistence of this compound is essential for assessing its potential risks. This guide provides a roadmap for conducting the necessary studies, from experimental design and protocol execution to data analysis and interpretation. By employing these standardized methodologies, researchers can generate the robust data required for informed decision-making in drug development and environmental protection.
References
- 1. Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pesticide Half-life [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of Octachlorobiphenyldiol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of octachlorobiphenyldiol, a hydroxylated polychlorinated biphenyl (OH-PCB), using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of the diol functional groups, a derivatization step is essential for successful GC-MS analysis.[1][2] This protocol outlines a sample preparation procedure involving extraction and cleanup, followed by a derivatization method to convert the diol to a more volatile ether or silyl ether derivative, and concludes with recommended GC-MS parameters for separation and detection. The methodologies provided are based on established practices for the analysis of other hydroxylated PCBs.[3][4][5]
Introduction
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that can undergo metabolism to form hydroxylated derivatives (OH-PCBs).[6] These metabolites are of significant toxicological interest. This compound represents a highly chlorinated OH-PCB, and its analysis presents challenges due to its low volatility and potential for adsorption in the GC system. To overcome these challenges, chemical derivatization is employed to convert the polar hydroxyl groups into less polar and more volatile ethers or esters.[1][7] This application note provides a detailed workflow for the analysis of this compound, from sample preparation to GC-MS detection.
Experimental Protocols
Sample Preparation
A multi-step sample preparation procedure is critical to isolate the target analyte from the sample matrix and remove interfering substances.[8]
a. Extraction:
-
For Biological Tissues (e.g., liver, adipose):
-
Homogenize 1-5 grams of the tissue sample.
-
Mix the homogenized sample with a desiccant like sodium sulfate to remove water.[9]
-
Perform solvent extraction using a mixture of hexane and dichloromethane (1:1, v/v) in a Soxhlet apparatus for 12-18 hours.[8]
-
Alternatively, use an accelerated solvent extractor (ASE) with the same solvent mixture.[6]
-
-
For Water Samples:
-
For low concentrations, solid-phase extraction (SPE) is recommended.[9]
-
Pass a 1-liter water sample through a C18 SPE cartridge.
-
Elute the retained analytes from the cartridge with a suitable organic solvent such as hexane or dichloromethane.
-
b. Cleanup:
-
Concentrate the extract to a small volume (approximately 1 mL) under a gentle stream of nitrogen.
-
To remove lipids, which can interfere with the analysis, perform gel permeation chromatography (GPC).[8]
-
For further cleanup, use a silica gel or Florisil column.[9]
-
Apply the concentrated extract to the top of the column.
-
Elute with a sequence of solvents of increasing polarity. For example, an initial elution with hexane will remove non-polar interferences like parent PCBs. A subsequent elution with a more polar solvent mixture, such as hexane:dichloromethane (80:20, v/v), will elute the more polar this compound.
-
Derivatization
Derivatization is a crucial step to enhance the volatility of this compound for GC-MS analysis.[2][10] Silylation is a common and effective method.[11]
-
Evaporate the cleaned-up sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent like pyridine or acetone.[11]
-
Seal the reaction vial and heat at 60-70°C for 1 hour to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Figure 1. Silylation of this compound with BSTFA.
GC-MS Analysis
The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-polarity capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of PCB derivatives.[12]
-
Injector: Splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.[13]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
Data Presentation
The following table summarizes hypothetical quantitative data for the GC-MS analysis of the bis(trimethylsilyl)ether derivative of an this compound isomer. This data is for illustrative purposes.
| Parameter | Value |
| Analyte | bis(trimethylsilyl)ether-octachlorobiphenyldiol |
| Hypothetical Retention Time (min) | 25.5 |
| Quantification Ion (m/z) | [M]+• (Molecular Ion) |
| Confirmation Ion 1 (m/z) | [M-15]+ (Loss of CH₃) |
| Confirmation Ion 2 (m/z) | Isotope peak of the molecular ion |
| Limit of Detection (LOD) | 0.1 pg on-column |
| Limit of Quantification (LOQ) | 0.5 pg on-column |
Experimental Workflow Diagram
Figure 2. Experimental workflow for this compound analysis.
Conclusion
The GC-MS analysis of this compound is achievable through a robust methodology that includes efficient sample preparation and chemical derivatization. The protocol described in this application note provides a solid foundation for researchers and scientists to develop and validate their own methods for the sensitive and selective quantification of this and other highly chlorinated hydroxylated PCBs in various matrices. The use of silylation to enhance analyte volatility, combined with the selectivity of SIM mode mass spectrometry, allows for reliable detection at trace levels.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 7. gcms.cz [gcms.cz]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Quantification of Octachlorobiphenyldiol by LC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of octachlorobiphenyldiol in biological matrices. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this persistent organic pollutant.
Introduction
This compound is a hydroxylated metabolite of octachlorobiphenyl, a highly chlorinated polychlorinated biphenyl (PCB). Due to their persistence, bioaccumulation, and potential toxicity, there is a significant interest in the sensitive and accurate quantification of PCBs and their metabolites in various biological and environmental samples.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the technique of choice for analyzing such compounds.[2] This application note provides a comprehensive protocol for the quantification of this compound using LC-MS/MS with electrospray ionization (ESI) in negative ion mode.
Experimental
Materials and Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acidic silica gel
-
This compound analytical standard
-
¹³C₁₂-labeled 4-hydroxy-PCB 187 (Internal Standard)
Sample Preparation
A robust sample preparation protocol is crucial for removing matrix interferences and concentrating the analyte of interest. The following procedure is recommended for biological matrices such as serum or plasma.
Protocol: Liquid-Liquid Extraction and Solid-Phase Cleanup
-
Spiking: To a 1 mL aliquot of the biological sample, add the internal standard (¹³C₁₂-labeled 4-hydroxy-PCB 187) to a final concentration of 1 ng/mL.
-
Denaturation: Add 1 mL of 6 M HCl to the sample and vortex for 30 seconds to denature proteins.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step twice more, combining the organic layers.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of hexane.
-
Solid-Phase Cleanup:
-
Prepare a solid-phase extraction (SPE) cartridge with 2 g of acidic silica gel.
-
Condition the cartridge with 5 mL of hexane.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to remove nonpolar interferences.
-
Elute the this compound and internal standard with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
The chromatographic separation is critical for resolving the analyte from potential isomers and matrix components.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 80% B to 95% B over 5 min, hold at 95% B for 2 min, return to 80% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The deprotonated molecule [M-H]⁻ is selected as the precursor ion. The fragmentation of hydroxylated PCBs in negative ESI typically involves the loss of a chlorine atom (-35 Da) or a chloride ion with the addition of a hydrogen atom (-35 Da), and the loss of HCl (-36 Da). Based on the molecular weight of octachlorobiphenyl (C₁₂H₂Cl₈) being approximately 429.8 g/mol , the molecular weight of this compound (C₁₂H₂Cl₈(OH)₂) is calculated to be approximately 461.8 g/mol .[3][4]
Proposed Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 460.8 | 425.8 | 30 | Quantifier |
| This compound | 460.8 | 389.8 | 35 | Qualifier |
| ¹³C₁₂-4-hydroxy-PCB 187 (IS) | 407.3 | 372.3 | 30 | Quantifier |
Note: These are proposed transitions and should be optimized on the specific instrument used.
| MS Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Method Validation and Quantitative Data
The method should be validated according to established guidelines such as those from the FDA and ICH.[5][6] The following table presents hypothetical but realistic performance data for the quantification of this compound.
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Matrix Effect | 85-115% |
| Recovery | > 80% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of the LC-MS/MS analysis for this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed sample preparation protocol effectively minimizes matrix effects, and the optimized chromatographic and mass spectrometric parameters ensure accurate and reliable results. This application note serves as a valuable resource for researchers in the fields of environmental science, toxicology, and drug metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemydata.com [chemydata.com]
- 4. 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | C12H2Cl8 | CID 38410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2 ,3,4,4 ,5,5 -Heptachlorobiphenyl (IUPAC No. 180) BCR® certified Reference Material 35065-29-3 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Extraction of Octachlorobiphenyldiol from Soil and Sediment
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Octachlorobiphenyldiols are hydroxylated metabolites of polychlorinated biphenyls (PCBs). As a class, hydroxylated PCBs (OH-PCBs) are of significant environmental and toxicological concern due to their persistence and potential for endocrine disruption. The analysis of these compounds in complex matrices like soil and sediment presents a considerable challenge. Their polar hydroxyl groups necessitate specific extraction and derivatization steps that differ from their parent PCB compounds.
This document provides detailed protocols for the extraction, clean-up, and preparation of octachlorobiphenyldiol from soil and sediment samples for subsequent analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). The methods outlined are Pressurized Liquid Extraction (PLE), a modern and efficient technique, and Automated Soxhlet Extraction, a thorough and well-established method.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method often depends on available instrumentation, sample throughput requirements, and solvent consumption limits. The following table summarizes the key operational parameters and performance metrics for Pressurized Liquid Extraction and Automated Soxhlet Extraction for compounds similar to octachlorobiphenyldiols.
| Parameter | Pressurized Liquid Extraction (PLE) | Automated Soxhlet Extraction |
| Principle | Employs elevated temperature and pressure to increase extraction efficiency and speed.[1] | Continuous extraction with a cycling fresh solvent distillation.[2] |
| Extraction Time | Approximately 12-20 minutes per sample.[3][4] | 1-2 hours (automated) or 16-20 hours (manual).[5][6] |
| Solvent Consumption | 15-50 mL per sample.[3] | 50-500 mL per sample.[3][5] |
| Temperature | Typically 90-110°C (optimal for OH-PCBs).[7] | Boiling point of the solvent at atmospheric pressure. |
| Pressure | ~10.3 MPa (1500 psi) is optimal for OH-PCBs.[7] | Atmospheric pressure. |
| Automation Level | Fully automated for multiple samples.[3] | Semi-automated to fully automated systems are available.[5] |
| Typical Recovery | Excellent for PCBs (85–122%); dependent on matrix and specific congener.[7] | Statistically equivalent to traditional Soxhlet for PCBs.[5] |
Experimental Workflow Diagram
The overall process, from sample collection to final data analysis, involves several critical stages. The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: Workflow for Extraction and Analysis of this compound.
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE)
This protocol is based on established methods for extracting PCBs and their metabolites from environmental solids.[1][7]
1. Materials and Reagents:
-
Pressurized Liquid Extraction (PLE) system (e.g., Dionex ASE 200)
-
Extraction cells (10-22 mL capacity)
-
Diatomaceous earth (ASE Prep DE) or anhydrous sodium sulfate
-
Extraction Solvent: 1:1 (v/v) acetone/hexane
-
Nitrogen gas for evaporation
-
Internal/Surrogate standards (e.g., ¹³C₁₂-labeled OH-PCBs)
2. Sample Preparation:
-
Air-dry the soil or sediment sample at room temperature or, for faster processing, mix the wet sample with diatomaceous earth until a free-flowing powder is obtained.[3]
-
Weigh approximately 10 g of the prepared sample into an extraction cell.
-
Add internal and surrogate standards directly to the sample in the cell.
3. PLE Instrument Method:
-
Set the following parameters on the PLE system:
-
Solvent: 1:1 Acetone/Hexane
-
Temperature: 100°C
-
Pressure: 10.3 MPa (1500 psi)[7]
-
Static Time: 5 minutes
-
Static Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 100 seconds
-
-
Place the extraction cells into the autosampler tray and collection vials (40 mL) into the collection tray.
-
Initiate the automated extraction sequence.
4. Post-Extraction Concentration:
-
Collect the extract from the vial.
-
Concentrate the extract to approximately 1-2 mL using a gentle stream of nitrogen or an analytical evaporator. The extract is now ready for cleanup.
Protocol 2: Automated Soxhlet Extraction (EPA Method 3541)
This protocol is adapted from EPA Method 3541 for extracting PCBs from solid samples.[5]
1. Materials and Reagents:
-
Automated Soxhlet extraction system
-
Extraction thimbles (cellulose or glass fiber)
-
Extraction Solvent: 1:1 (v/v) acetone/hexane
-
Anhydrous sodium sulfate, pre-purified by heating to 400°C for 4 hours
-
Nitrogen gas for evaporation
-
Internal/Surrogate standards
2. Sample Preparation:
-
Decant any excess water from the sample.
-
Mix 10 g of the sample with 10 g of anhydrous sodium sulfate until a free-flowing powder is formed.
-
Place the mixture into an extraction thimble.
-
Add internal and surrogate standards directly to the thimble.
3. Extraction Procedure:
-
Place the thimble into the automated Soxhlet extractor.
-
Add approximately 50 mL of 1:1 acetone/hexane to the extraction cup.
-
Set the instrument parameters according to the manufacturer's instructions, typically involving a boiling phase followed by a rinsing phase. A common program is 60 minutes in the boiling solvent followed by a 60-minute rinse cycle.[5]
-
Start the extraction process.
4. Post-Extraction Concentration:
-
After the extraction is complete, allow the extract to cool.
-
Concentrate the extract to 1-2 mL. The extract is now ready for cleanup.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
Cleanup is essential to remove interfering compounds (lipids, humic substances, parent PCBs) before instrumental analysis. This protocol uses multi-layer silica/alumina cartridges.
1. Materials and Reagents:
-
SPE cartridges (e.g., stacked silica gel and alumina, or Florisil)
-
SPE vacuum manifold
-
Solvents: Hexane, Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (for lipid removal, optional)[4]
2. SPE Procedure:
-
Partitioning (Optional but Recommended): To separate phenolic OH-PCBs from neutral parent PCBs, perform a liquid-liquid partition. Partition the extract with a 1 N potassium hydroxide/ethanol solution (1:1 v/v). The OH-PCBs will move to the basic aqueous phase. Neutralize this phase with hydrochloric acid and extract the OH-PCBs back into an organic solvent like hexane.[8][9]
-
Cartridge Conditioning: Pre-rinse the SPE cartridge with 5 mL of DCM followed by 10 mL of hexane. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1-2 mL concentrated extract (from partitioning step if performed) onto the SPE cartridge.
-
Interference Elution: Wash the cartridge with 15 mL of hexane to elute remaining non-polar interferences like parent PCBs. Collect this fraction for separate PCB analysis if desired.
-
Analyte Elution: Elute the this compound from the cartridge using 15 mL of DCM into a clean collection tube.
-
Final Concentration: Concentrate the final eluate to 0.5-1.0 mL under a gentle stream of nitrogen. The sample is now ready for derivatization.
Protocol 4: Derivatization for GC-MS Analysis
Hydroxylated PCBs exhibit poor chromatographic behavior. Derivatization of the polar hydroxyl groups to form methoxy ethers is mandatory for GC analysis.[9][10]
1. Materials and Reagents:
-
Diazomethane in diethyl ether (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a fume hood using appropriate safety equipment).
-
GC vials with inserts.
2. Derivatization Procedure:
-
Transfer the final 0.5 mL cleaned extract into a GC vial insert.
-
Add diazomethane solution dropwise until a persistent yellow color remains, indicating a slight excess of the reagent.[8][9]
-
Cap the vial and let it stand for 30 minutes at room temperature to ensure the reaction is complete.
-
Gently bubble nitrogen through the solution to remove excess diazomethane.
-
The sample is now derivatized (as an octachlorobiphenyl methyl ether) and ready for injection into the GC-MS. The analysis is typically performed using GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[9]
References
- 1. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. epa.gov [epa.gov]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing an Analytical Standard for Octachlorobiphenyldiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octachlorobiphenyldiols are hydroxylated metabolites of octachlorobiphenyls, a class of polychlorinated biphenyls (PCBs). Due to their potential for endocrine disruption and persistence in the environment, the accurate detection and quantification of these compounds are of significant interest in environmental monitoring, toxicology, and drug development research.[1][2] The availability of high-purity analytical standards is crucial for the development and validation of sensitive and selective analytical methods.[3] This document outlines a proposed workflow for the synthesis, purification, and characterization of an in-house octachlorobiphenyldiol analytical standard, followed by a detailed protocol for its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Proposed Synthesis and Purification of this compound
Proposed Synthesis:
A potential route for the synthesis of this compound is the direct oxidation of a suitable octachlorobiphenyl isomer using a strong oxidizing agent, such as a Fenton-type reagent (a mixture of hydrogen peroxide and an iron catalyst). This reaction would introduce hydroxyl groups onto the biphenyl rings. The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to maximize the yield of the desired diol isomer while minimizing the formation of byproducts.
Purification Protocol:
Following the synthesis, a multi-step purification process is essential to isolate the this compound and remove unreacted starting material, and other reaction byproducts.
-
Liquid-Liquid Extraction (LLE): The reaction mixture would first be subjected to LLE to separate the organic-soluble components, including the this compound, from the aqueous phase containing the catalyst and other inorganic materials. A suitable organic solvent, such as dichloromethane or a hexane/acetone mixture, would be used.
-
Solid-Phase Extraction (SPE): Further purification would be achieved using SPE. A silica-based SPE cartridge would be employed to separate the hydroxylated biphenyls from the non-polar parent PCBs.[2]
-
Conditioning: The SPE cartridge would be conditioned with a non-polar solvent (e.g., hexane), followed by a solvent of intermediate polarity (e.g., dichloromethane), and finally the loading solvent.
-
Loading: The concentrated extract from the LLE step would be dissolved in a minimal amount of a suitable solvent and loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge would be washed with a non-polar solvent (e.g., hexane) to elute any remaining unreacted octachlorobiphenyl.
-
Elution: The this compound would be eluted from the cartridge using a more polar solvent or solvent mixture, such as a dichloromethane/methanol blend.
-
-
Purity Assessment: The purity of the final product should be assessed using a high-resolution analytical technique, such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or LC-MS. The goal is to achieve a purity of ≥95% for use as an analytical standard.
Analytical Characterization and Quantification
Instrumentation and Method:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound.[4] This method offers high specificity through the use of Multiple Reaction Monitoring (MRM).
Experimental Protocol: LC-MS/MS Analysis
-
Standard Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.
-
-
Sample Preparation:
-
For the analysis of this compound in a biological matrix (e.g., plasma, tissue homogenate), a sample extraction and clean-up procedure is required. This typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant can then be further cleaned up using SPE as described in the purification protocol.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B will be necessary to elute the highly hydrophobic this compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for hydroxylated PCBs.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a solution of the purified standard into the mass spectrometer. The most intense and specific transitions should be selected for quantification and confirmation.
-
-
Data Presentation
Table 1: Expected LC-MS/MS Parameters for this compound Analysis
| Parameter | Expected Value/Range |
| Retention Time (RT) | 5 - 15 minutes (dependent on specific isomer and LC conditions) |
| Precursor Ion (m/z) | [M-H]⁻ corresponding to the molecular weight of the specific this compound isomer |
| Product Ions (m/z) | Fragments resulting from the loss of Cl, HCl, or other characteristic neutral losses |
| Limit of Quantification (LOQ) | 0.01 - 1 ng/mL (in a clean matrix) |
| Linear Range | 0.01 - 100 ng/mL |
Note: The values in this table are expected ranges and should be experimentally determined and validated for the specific isomer and analytical instrumentation used.
Visualizations
Caption: Workflow for the synthesis and establishment of an this compound analytical standard.
Caption: Analytical workflow for the quantification of this compound by LC-MS/MS.
Conclusion
The protocols and workflows detailed in this application note provide a comprehensive guide for researchers to establish an in-house analytical standard for this compound and to develop a robust LC-MS/MS method for its quantification. The availability of a well-characterized standard and a validated analytical method are fundamental for accurate toxicological assessments and environmental monitoring of this class of emerging contaminants.
References
- 1. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Preliminary Link between Hydroxylated Metabolites of Polychlorinated Biphenyls and Free Thyroxin in Humans [mdpi.com]
- 3. Deconjugation of Polychlorinated Biphenyl Sulfates to Hydroxylated PCBs by Anaerobically Cultured Mouse and Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of hydroxylated polychlorinated biphenyls (OH-PCBs) in human urine in a highly occupationally exposed German cohort: New prospects for urinary biomarkers of PCB exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Confirmation of Octachlorobiphenyldiol using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This application note details the protocols for the structural confirmation of octachlorobiphenyldiol using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the complexity and potential for numerous isomers, unambiguous structural elucidation is critical. This document provides a comprehensive workflow, from sample preparation to the interpretation of ¹H, ¹³C, and advanced 2D NMR spectra (COSY, HSQC, HMBC) for the unequivocal structural assignment of a representative this compound isomer. The methodologies outlined are broadly applicable to the structural analysis of other polychlorinated biphenyls (PCBs) and related halogenated aromatic compounds.
Introduction
Polychlorinated biphenyldiols are hydroxylated metabolites of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants. The toxicological and pharmacological properties of these compounds are highly dependent on the specific substitution pattern of chlorine and hydroxyl groups on the biphenyl core. Therefore, precise structural characterization is of paramount importance for researchers in environmental science, toxicology, and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2] This note provides a standard operating procedure for the confirmation of the structure of a synthesized batch of this compound. For the purpose of this note, we will consider the symmetrical isomer 2,2',3,3',5,5',6,6'-octachloro-4,4'-biphenyldiol as a representative example.
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2,2',3,3',5,5',6,6'-octachloro-4,4'-biphenyldiol. Due to the symmetry of this isomer, only a limited number of unique signals are expected.
| Nucleus | Atom Label | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |
| ¹H | H-O | ~ 5.0 - 6.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |
| ¹³C | C4, C4' | ~ 150 - 155 | Singlet | Carbon attached to the hydroxyl group; deshielded. |
| ¹³C | C1, C1' | ~ 135 - 140 | Singlet | Quaternary carbon at the biphenyl linkage. |
| ¹³C | C2, C2', C6, C6' | ~ 130 - 135 | Singlet | Carbons attached to chlorine, ortho to the biphenyl linkage. |
| ¹³C | C3, C3', C5, C5' | ~ 125 - 130 | Singlet | Carbons attached to chlorine, meta to the biphenyl linkage. |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. The absence of proton signals on the aromatic rings is a key feature of a fully substituted biphenyl core (excluding the hydroxyl protons).
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3]
-
Weighing the Sample: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like phenols. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3]
-
Dissolution: Gently agitate the vial to dissolve the sample completely. If necessary, use a vortex mixer.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, the residual solvent peak is often used as a secondary reference.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
3.2.1 ¹H NMR Spectroscopy
-
Purpose: To detect and quantify the hydrogen nuclei. For this compound, this experiment is primarily to confirm the presence and chemical environment of the hydroxyl protons.
-
Experimental Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 2.0 s
-
3.2.2 ¹³C NMR Spectroscopy
-
Purpose: To detect all unique carbon environments in the molecule. This is crucial for confirming the number of non-equivalent carbons and their chemical nature (aromatic, substituted).[4][5][6]
-
Experimental Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
-
Spectral Width: 240 ppm
-
Number of Scans: 1024 or more (as needed for good signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
3.2.3 2D NMR: COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin coupling networks. In the case of a fully substituted aromatic core, a COSY spectrum would be expected to show no correlations, confirming the absence of adjacent aromatic protons.
-
Experimental Parameters:
-
Pulse Program: cosygpmfqf
-
Data points: 2048 (F2) x 256 (F1)
-
Number of Scans: 4-8 per increment
-
3.2.4 2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[7][8] For this compound, this experiment will show a correlation only for the hydroxyl proton to its attached oxygen (if a ¹H-¹⁵N or ¹H-¹⁷O experiment were performed) but, crucially, will show no correlations to any of the aromatic carbons, confirming they are all quaternary or substituted.
-
Experimental Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width: 16 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)
-
Number of Scans: 8-16 per increment
-
3.2.5 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[7] This is a key experiment for piecing together the molecular structure. The hydroxyl proton should show correlations to the carbon it is attached to (C4) and the adjacent carbons (C3 and C5).
-
Experimental Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width: 16 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)
-
Number of Scans: 16-32 per increment
-
Long-range coupling delay optimized for J = 8 Hz.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described NMR experiments.
Caption: Workflow for NMR-based structural confirmation.
Data Interpretation and Structural Confirmation
-
¹H NMR: The spectrum should display a single, broad peak in the phenolic region, corresponding to the two equivalent hydroxyl protons. The absence of signals in the aromatic region (6-8 ppm) is the first indication of a fully substituted biphenyl core.
-
¹³C NMR: The number of signals will confirm the symmetry of the molecule. For the proposed isomer, four distinct signals are expected, corresponding to the four unique carbon environments. The chemical shifts will be consistent with highly substituted, electron-poor aromatic rings.
-
COSY and HSQC: Both spectra will be characteristically simple. The COSY spectrum should be devoid of any cross-peaks, confirming no H-C-C-H correlations. The HSQC spectrum will show no correlations, confirming that none of the carbons in the aromatic rings are directly attached to protons.
-
HMBC: This is the definitive experiment. A cross-peak between the hydroxyl proton signal and the carbon signal around 150-155 ppm will confirm the C-OH bond. Further correlations from the hydroxyl proton to the adjacent chlorinated carbons will confirm the substitution pattern around the hydroxyl group.
Conclusion
The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides an unambiguous method for the structural confirmation of this compound. The described protocols and workflow enable the complete assignment of the molecular structure by confirming the presence and location of functional groups, determining the substitution pattern on the aromatic rings, and verifying the overall connectivity. This robust analytical approach is essential for the accurate characterization of halogenated aromatic compounds in various scientific disciplines.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. websites.nku.edu [websites.nku.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Octachlorobiphenyldiol in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of octachlorobiphenyldiols (OH-OCBPs), a class of hydroxylated metabolites of octachlorobiphenyls, in various biological matrices. The methodologies outlined below are based on established analytical techniques and are intended to guide researchers in developing robust and sensitive detection assays.
Introduction
Octachlorobiphenyldiols are hydroxylated metabolites of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.[1][2] Due to their potential for bioaccumulation and adverse health effects, sensitive and specific analytical methods are crucial for their detection in biological samples such as serum, plasma, and tissues.[3][4] The primary analytical challenges in the determination of octachlorobiphenyldiols include their low concentrations in biological matrices, the complexity of the sample matrix, and the potential for co-extraction of interfering compounds.[5][6]
This document details two primary analytical approaches for the detection of octachlorobiphenyldiols: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies: A Comparative Overview
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of octachlorobiphenyldiols, each with its own set of advantages and considerations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Traditionally, GC-MS has been a common method for the analysis of hydroxylated PCBs.[5] A key consideration for GC-MS analysis of these compounds is the necessity of a derivatization step to convert the polar hydroxyl group into a less polar ether, typically a methoxy derivative, to improve chromatographic performance and prevent peak tailing.[1][5][7] Diazomethane is a frequently used derivatization agent for this purpose.[1][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has gained popularity for the analysis of hydroxylated PCBs as it often allows for their direct analysis without the need for derivatization, thus simplifying sample preparation and reducing analysis time.[2][5][8] This technique offers high sensitivity and selectivity, making it well-suited for detecting the low concentrations of octachlorobiphenyldiols typically found in biological samples.[2][9]
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and the desired sample throughput.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of hydroxylated PCBs, including octachlorobiphenyldiols, in biological matrices using different analytical methods.
Table 1: Performance of LC-MS/MS Methods for Hydroxylated PCB Analysis
| Biological Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Animal-Derived Food | UPLC-MS/MS | 0.003–0.010 µg/kg | 0.009–0.030 µg/kg | 76.7–116.5 | [2] |
| Human Blood Plasma | LC-TIMS-TOF MS | ~10 pg/mL | ~50 pg/mL | Not Reported | [9] |
| Polar Bear Plasma | HPLC-ESI(-)-MS/MS | Instrument LODs based on S/N of 3 | Not Reported | Not Reported | [10] |
Table 2: Performance of GC-MS Methods for Hydroxylated PCB Analysis (after derivatization)
| Biological Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Rat Liver Tissue | PLE-GC-MS | Not Reported | Not Reported | 46 ± 2 | [1] |
| Human Serum | GC-MS/MS | Not Reported | Not Reported | Not Reported | [4] |
| Sediments | GC-QqQ-MS | Not Reported | 0.15 ng/g | Not Reported | [11] |
Experimental Protocols
The following are detailed protocols for the extraction, cleanup, and analysis of octachlorobiphenyldiols from biological matrices.
Protocol 1: Pressurized Liquid Extraction (PLE) and GC-MS Analysis of Tissue Samples
This protocol is adapted from a method for the simultaneous extraction and cleanup of PCBs and their metabolites from small tissue samples.[1][12]
4.1.1. Materials and Reagents
-
Hexane, Dichloromethane, Methanol (pesticide grade or equivalent)
-
Florisil
-
Diazomethane solution in diethyl ether
-
Anhydrous Sodium Sulfate
-
Silica Gel
-
Internal standards (e.g., ¹³C-labeled OH-PCBs)
4.1.2. Sample Preparation and Extraction
-
Homogenize the tissue sample (≤ 0.5 g).
-
Mix the homogenized tissue with anhydrous sodium sulfate to dry the sample.
-
Pack a PLE cell with a layer of Florisil at the bottom, followed by the dried sample, and another layer of Florisil on top.
-
Perform pressurized liquid extraction using a mixture of hexane:dichloromethane:methanol (48:43:9, v/v).
-
Collect the extract.
4.1.3. Cleanup
The in-situ cleanup with Florisil during PLE helps to retain lipids.[1] Further cleanup may be necessary depending on the sample matrix.
4.1.4. Derivatization
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
Add diazomethane solution in diethyl ether to the extract to convert the hydroxylated PCBs to their methoxy-derivatives.[1]
-
Allow the reaction to proceed for the recommended time, then evaporate the excess reagent.
4.1.5. GC-MS Analysis
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject an aliquot into the GC-MS system.
-
Use a capillary column suitable for PCB analysis (e.g., SPB-Octyl).[11]
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.
Protocol 2: UPLC-MS/MS Analysis of Serum/Plasma Samples
This protocol is based on methods developed for the determination of hydroxylated PCBs in food and biological fluids without derivatization.[2][9]
4.2.1. Materials and Reagents
-
n-Hexane, Dichloromethane (pesticide grade or equivalent)
-
Sulfuric acid-silica gel
-
5% Hydrated silica gel
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., ¹³C-labeled OH-PCBs)
4.2.2. Sample Preparation and Extraction
-
To a serum or plasma sample, add internal standards.
-
Perform liquid-liquid extraction with a mixture of 50% n-hexane/dichloromethane (v/v).[2]
-
Vortex and centrifuge to separate the layers.
-
Collect the organic layer.
4.2.3. Cleanup
-
Pass the extract through a sulfuric acid-silica gel column to remove lipids and other interferences.[2]
-
Further purify the extract using a 5% hydrated silica gel column to separate the hydroxylated PCBs from other compounds.[2]
4.2.4. UPLC-MS/MS Analysis
-
Concentrate the purified extract and reconstitute in a suitable mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase can consist of a gradient of water and methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%).[2]
-
Set the mass spectrometer to operate in negative ion electrospray ionization (ESI-) mode and use multiple reaction monitoring (MRM) for quantification.
Signaling Pathways and Toxicological Relevance
While the primary focus of this document is on analytical detection, it is important to note the toxicological significance of octachlorobiphenyldiols. As metabolites of PCBs, they can interfere with various biological pathways. For instance, some hydroxylated PCBs have been shown to bind to transthyretin, a transport protein for thyroxine, potentially disrupting thyroid hormone homeostasis.[13] Their structural similarity to endogenous hormones also raises concerns about endocrine-disrupting effects.[13]
Conclusion
The detection of octachlorobiphenyldiols in biological matrices requires sensitive and specific analytical methods. Both GC-MS with derivatization and LC-MS/MS are suitable techniques, with the latter offering the advantage of direct analysis. The choice of method should be guided by the specific research question, sample type, and available resources. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own methods for the analysis of these important environmental contaminants.
References
- 1. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylated polychlorinated biphenyls in human sera from adolescents and their mothers living in two U.S. Midwestern communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 9. Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dtsc.ca.gov [dtsc.ca.gov]
Application Note: High-Resolution Mass Spectrometry of Octachlorobiphenyldiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octachlorobiphenyldiols are hydroxylated metabolites of octachlorobiphenyls, a class of polychlorinated biphenyls (PCBs). Due to their persistence and potential toxicity, sensitive and specific analytical methods are required for their detection and quantification in various matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary selectivity and sensitivity for the analysis of these compounds. This application note provides a detailed protocol for the analysis of a representative octachlorobiphenyldiol using UPLC-HRMS.
Analytical Challenge
The primary challenge in the analysis of octachlorobiphenyldiols is their low concentration in biological and environmental samples, coupled with the presence of numerous isomeric forms and a complex sample matrix. Achieving chromatographic separation of isomers and obtaining accurate mass measurements for confident identification and quantification are critical.
Method Summary
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) for the separation of this compound isomers, coupled to a high-resolution mass spectrometer for detection. Negative-ion electrospray ionization (ESI) is employed, and fragmentation analysis is performed to confirm the identity of the target analyte.
Quantitative Data Presentation
Due to the limited availability of published experimental data for a specific this compound isomer, the following tables present calculated theoretical values and representative data based on the analysis of similar hydroxylated polychlorinated biphenyls (OH-PCBs). These tables are intended to provide a framework for data analysis and interpretation.
Table 1: High-Resolution Mass Spectrometry Data for a Representative this compound
| Parameter | Value |
| Analyte | 4,4'-dihydroxy-2,2',3,3',5,5',6,6'-octachlorobiphenyl |
| Chemical Formula | C₁₂H₄Cl₈O₂ |
| Theoretical Monoisotopic Mass (M) | 463.7505 u |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Adduct | [M-H]⁻ |
| Theoretical m/z of [M-H]⁻ | 462.7427 |
| Measured m/z of [M-H]⁻ (Hypothetical) | 462.7422 |
| Mass Accuracy (ppm) (Hypothetical) | -1.08 |
| Retention Time (Hypothetical) | 8.52 min |
Table 2: MS/MS Fragmentation Data for the [M-H]⁻ Ion of a Representative this compound (Hypothetical)
| Precursor Ion (m/z) | Fragment Ion | Theoretical Fragment m/z | Measured Fragment m/z | Mass Accuracy (ppm) | Proposed Neutral Loss |
| 462.7427 | [M-H-HCl]⁻ | 426.7641 | 426.7635 | -1.41 | HCl |
| 462.7427 | [M-H-2HCl]⁻ | 390.7855 | 390.7848 | -1.79 | 2xHCl |
| 426.7641 | [M-H-HCl-Cl]⁻ | 391.7946 | 391.7939 | -1.79 | Cl |
Experimental Protocols
Sample Preparation (from Biological Matrix, e.g., Plasma)
-
Extraction:
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction on the supernatant by adding 5 mL of a hexane/dichloromethane (1:1, v/v) mixture.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Collect the organic layer and repeat the extraction on the aqueous layer.
-
Combine the organic extracts.
-
-
Clean-up:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol/water (50:50, v/v).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to injection.
-
UPLC-HRMS Analysis
-
Chromatographic System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-90% B (linear gradient)
-
10-12 min: 90% B (isocratic)
-
12-12.1 min: 90-30% B (linear gradient)
-
12.1-15 min: 30% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent
-
Ionization Source: Heated Electrospray Ionization (HESI)
-
Polarity: Negative
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Heater Temperature: 320 °C
-
Full Scan Resolution: 120,000
-
Scan Range: m/z 150-750
-
MS/MS (dd-MS²) Resolution: 30,000
-
Collision Energy: Stepped HCD (20, 30, 40 eV)
Mandatory Visualization
Metabolic Pathway of Octachlorobiphenyl
The primary metabolic pathway for octachlorobiphenyl involves oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, to form hydroxylated metabolites (octachlorobiphenyldiols).
Caption: Metabolic activation of octachlorobiphenyl to this compound.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of this compound.
Caption: Workflow for the analysis of this compound.
Application of Octachlorobiphenyldiol in Toxicology Studies: A Framework for Assessment
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the toxicological considerations for octachlorobiphenyldiol, a hydroxylated metabolite of octachlorobiphenyl. Due to a lack of specific toxicological data for this compound in publicly available scientific literature, this document outlines a generalized framework for its toxicological assessment based on the known properties of highly chlorinated hydroxylated polychlorinated biphenyls (OH-PCBs).
Introduction
The toxicity of OH-PCBs is influenced by the degree of chlorination and the position of the hydroxyl groups. Generally, the toxicity of OH-PCBs tends to decrease with an increasing number of chlorine atoms.[3][4] However, certain congeners can exert significant endocrine-disrupting effects, including estrogenic and anti-estrogenic activities, and can interact with cellular signaling pathways such as the aryl hydrocarbon receptor (AhR) pathway.[5][6][7]
Data Presentation: A Template for Quantitative Analysis
Given the absence of specific experimental data for this compound, the following tables are presented as templates for organizing and presenting toxicological data once obtained.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | Endpoint | Concentration Range (µM) | IC50 (µM) [95% CI] |
| e.g., HepG2 | MTT Assay | Cell Viability | ||
| e.g., SH-SY5Y | LDH Release | Membrane Integrity | ||
Table 2: Receptor Binding and Activation Data
| Receptor | Assay Type | Ligand | EC50 / IC50 (nM) [95% CI] | Efficacy (% of control) |
| AhR | Luciferase Reporter Assay | TCDD (control) | 100% | |
| This compound | ||||
| ERα | Competitive Binding Assay | Estradiol (control) | ||
| This compound | ||||
Experimental Protocols
The following are generalized protocols that can be adapted for the toxicological evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., human hepatoma HepG2 cells).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression analysis.
Protocol 2: Aryl Hydrocarbon Receptor (AhR) Activation Assay
Objective: To assess the ability of this compound to activate the AhR signaling pathway.
Materials:
-
Hepa1c1c7 cells (or other suitable reporter cell line) stably transfected with an AhR-responsive luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
This compound.
-
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding: Culture and seed the reporter cell line in 96-well plates as described in Protocol 1.
-
Compound Treatment: Treat the cells with various concentrations of this compound or TCDD for 24 hours.
-
Cell Lysis: After incubation, lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration in each well. Express the results as fold induction over the vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximal response).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by hydroxylated PCBs.
References
- 1. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the toxicity of hydroxylated PCBs for plants: A transcriptomic analysis [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro estrogenicity of the catechol metabolites of selected polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Polychlorinated Biphenyls Contamination on Estrogenic Activity in Human Male Serum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Octachlorobiphenyldiol by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of octachlorobiphenyldiol using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Causes | Solutions |
| No Peak or Very Low Signal Intensity | Incomplete Derivatization: The hydroxyl groups of this compound are polar and require derivatization to become volatile for GC analysis. Incomplete reaction will result in poor chromatographic performance. | - Optimize Derivatization: Ensure the silylation reagent (e.g., BSTFA with 1% TMCS) is fresh and not exposed to moisture. Increase the reaction temperature (e.g., 70-80°C) and time (e.g., 1-2 hours) to ensure complete derivatization. - Check for Moisture: Moisture in the sample or solvent will quench the derivatization reagent. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Active Sites in the GC System: The highly chlorinated nature of the analyte can make it susceptible to adsorption on active sites in the injector liner, column, or transfer line. | - Use a Deactivated Liner: Employ a deactivated glass wool liner in the injector port. - Condition the Column: Properly condition the GC column according to the manufacturer's instructions to passivate active sites. - Trim the Column: If contamination is suspected at the head of the column, trim 10-15 cm from the inlet side. | |
| Injector Temperature Too Low: As a high molecular weight, highly chlorinated compound, this compound requires a sufficiently high injector temperature for efficient volatilization. | - Increase Injector Temperature: A starting point for the injector temperature is 280-300°C. | |
| Peak Tailing | Adsorption in the GC System: Similar to low signal, active sites can cause peak tailing. | - Follow Solutions for Active Sites: Refer to the solutions for "Active Sites in the GC System" above. |
| Sub-optimal GC Oven Program: A temperature ramp that is too fast may not allow for proper focusing of the analyte on the column, leading to tailing. The high boiling point of derivatized this compound requires a carefully optimized temperature program. | - Optimize Temperature Program: Start with a lower initial oven temperature to focus the analytes at the head of the column. Use a slower ramp rate (e.g., 5-10°C/min) through the expected elution range. Ensure a high final temperature (e.g., 300-320°C) and a sufficient hold time to elute the analyte completely. | |
| Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing. | - Dilute the Sample: If the concentration is high, dilute the sample extract before injection. | |
| Poor Mass Spectral Quality/Incorrect Isotope Ratios | Co-eluting Interferences: Matrix components can co-elute with the analyte, distorting the mass spectrum and isotopic pattern. | - Improve Sample Cleanup: Enhance the sample cleanup procedure to remove interfering matrix components. Techniques like multi-layer silica gel cleanup or Florisil chromatography can be effective.[1][2][3] - Use High-Resolution MS: If available, high-resolution mass spectrometry can help to resolve the analyte from interferences. |
| Source Contamination: A dirty ion source can lead to poor sensitivity and spectral distortions. | - Clean the Ion Source: Perform routine maintenance and cleaning of the MS ion source, quadrupole, and detector as per the instrument manufacturer's guidelines. | |
| Shifting Retention Times | Inconsistent Column Flow: Fluctuations in the carrier gas flow rate will cause retention times to shift between runs. | - Check for Leaks: Use an electronic leak detector to check for leaks in the GC system, particularly at the injector and column fittings. - Ensure Consistent Flow: Use a constant flow mode for the carrier gas. |
| Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. | - Monitor Column Performance: Regularly inject a standard mixture to monitor column performance. If retention times shift significantly and peak shape degrades, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound contains two polar hydroxyl (-OH) groups. These groups make the molecule non-volatile and prone to strong interactions with the GC column's stationary phase, leading to poor peak shape and retention. Derivatization, typically through silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[4][5][6]
Q2: What is the best derivatization reagent and procedure?
A2: A common and effective reagent is BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. A general procedure involves evaporating the sample extract to dryness, adding the derivatization reagent in a suitable solvent (e.g., pyridine or acetonitrile), and heating the mixture in a sealed vial at 70-80°C for 1-2 hours to ensure complete reaction.
Q3: What type of GC column is recommended?
A3: A low-bleed, mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. For better separation of isomers, a more polar column may be necessary. The column dimensions should be chosen to provide good resolution and sensitivity, for example, a 30 m x 0.25 mm i.d. x 0.25 µm film thickness column.
Q4: What are the key GC-MS parameters to optimize?
A4: The most critical parameters to optimize are:
-
Injector Temperature: High enough for efficient vaporization (e.g., 280-300°C).
-
Oven Temperature Program: A program with a slow ramp rate through the elution range of the analyte is crucial for good separation.
-
Carrier Gas Flow Rate: Typically set to achieve optimal column efficiency.
-
MS Parameters: For high sensitivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is recommended over full scan mode.
Q5: What are the expected mass fragments for a derivatized this compound?
A5: For a di-TMS derivatized this compound, you would expect to see the molecular ion ([M]•+). Key fragments would likely involve the loss of a methyl group ([M-15]+) from a TMS group, and the loss of a TMS group itself. The characteristic isotopic pattern of eight chlorine atoms will be a crucial identifier in the molecular ion and chlorine-containing fragments.
Experimental Protocols
Sample Preparation and Cleanup
This protocol is a general guideline for the extraction and cleanup of this compound from a solid matrix (e.g., sediment, tissue).
-
Extraction:
-
Mix the homogenized sample with a drying agent (e.g., anhydrous sodium sulfate).
-
Extract the sample using an appropriate solvent system (e.g., hexane:dichloromethane 1:1, v/v) via Soxhlet extraction or Accelerated Solvent Extraction (ASE).
-
-
Lipid Removal (for high-fat samples):
-
Perform gel permeation chromatography (GPC) or a sulfuric acid/silica gel cleanup.
-
-
Fractionation and Cleanup:
-
Use a multi-layer silica gel column or a Florisil column to separate the hydroxylated compounds from other PCBs and interfering substances.
-
Elute the parent PCBs with a non-polar solvent (e.g., hexane).
-
Elute the hydroxylated fraction with a more polar solvent mixture (e.g., hexane:dichloromethane).
-
-
Solvent Exchange and Concentration:
-
Evaporate the hydroxylated fraction to near dryness under a gentle stream of nitrogen.
-
Reconstitute in a small volume of a suitable solvent for derivatization (e.g., acetonitrile).
-
Derivatization Protocol
-
Transfer the cleaned-up sample extract to a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (or another suitable solvent).
-
Seal the vial tightly and heat at 75°C for 2 hours.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Method Parameters (Example)
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 7000D Triple Quadrupole MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 290°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 100°C (hold 2 min), ramp 10°C/min to 200°C, ramp 5°C/min to 320°C (hold 10 min) |
| Transfer Line Temp. | 300°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | SIM or MRM |
Data Presentation
Table 1: Example GC-MS SIM/MRM Parameters for Derivatized this compound
Note: Exact m/z values will depend on the specific isomer and the derivatizing agent. The following are hypothetical but representative values for a di-TMS derivative of an octachlorobiphenyl-diol.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Di-TMS-Octachlorobiphenyldiol | [M]•+ | [M-15]+ | [Fragment with Cl loss] | 100 | 20 |
| Internal Standard | [M]•+ | [M-15]+ | [Fragment] | 100 | 20 |
Visualizations
Caption: Troubleshooting workflow for GC-MS analysis of this compound.
Caption: Sample preparation workflow for this compound analysis.
References
- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ndep.nv.gov [ndep.nv.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptachloro- [webbook.nist.gov]
- 6. massbank.eu [massbank.eu]
Technical Support Center: Overcoming Matrix Effects in Octachlorobiphenyldiol LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of octachlorobiphenyldiol and other hydroxylated polychlorinated biphenyls (OH-PCBs).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][2] In the context of this compound LC-MS analysis, components of the biological or environmental sample can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer's source. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility. Ion suppression is the more common phenomenon observed.[2][3]
Q2: How can I determine if my analysis is affected by matrix effects?
A: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard into the LC eluent after the analytical column, while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the signal response of a standard spiked into a pre-extracted blank matrix sample to the response of a standard in a neat solvent. The percentage of matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. For hydroxylated PCBs in serum, matrix effects have been observed to range from 37% (ion suppression) to 165% (ion enhancement).[4]
Q3: What are the primary strategies to overcome matrix effects?
A: The main strategies can be categorized into three areas:
-
Sample Preparation: The most effective way to minimize matrix effects is to remove interfering components from the sample before LC-MS analysis.[2] Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Chromatographic Separation: Optimizing the LC method to separate the this compound from co-eluting matrix components can significantly reduce interference.
-
Correction using Calibration Strategies: When matrix effects cannot be completely eliminated, their impact can be compensated for using specific calibration methods, such as stable isotope dilution, matrix-matched calibration, or the standard addition method.
Q4: Is Stable Isotope Dilution (SID) a good strategy for this compound analysis?
A: Yes, SID is considered the gold standard for correcting matrix effects in LC-MS analysis. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C₁₂-octachlorobiphenyldiol) to the sample at the beginning of the sample preparation process. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects. By using the peak area ratio of the native analyte to the labeled standard for quantification, the matrix effects are effectively canceled out. Several suppliers offer a variety of ¹³C-labeled PCB standards.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low signal intensity or poor sensitivity | Ion suppression due to co-eluting matrix components. | 1. Improve Sample Cleanup: Implement or optimize a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol to remove interferences. For biological samples, techniques that remove phospholipids are particularly important. 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[3] 3. Optimize Chromatography: Modify the LC gradient or change the stationary phase to better separate the analyte from matrix interferences. |
| Poor reproducibility of results | Variable matrix effects between samples. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[7][8][9] This helps to compensate for consistent matrix effects. |
| Peak shape distortion (fronting or tailing) | High concentration of matrix components overloading the column or interfering with ionization. | 1. Enhance Sample Preparation: A more rigorous cleanup procedure can reduce the overall matrix load. 2. Reduce Injection Volume: Injecting a smaller volume of the sample extract can mitigate column overload. |
| Inconsistent results between different sample types | The matrix composition varies significantly between different types of samples (e.g., serum vs. tissue). | Develop and validate a specific sample preparation method and calibration strategy for each matrix type. A universal method may not be suitable for all matrices. |
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for hydroxylated PCBs in biological and environmental samples, which can serve as a benchmark for this compound analysis.
Table 1: Process Efficiencies of Hydroxylated PCBs in Fetal Calf Serum
| Correction Method | Recovery Efficiency (%) |
| Without Internal Standard | 73 - 89 |
| With Internal Standard | 88 - 103 |
Data adapted from a study on the determination of hydroxylated polychlorinated biphenyls in blood plasma.[10][11]
Table 2: Matrix Effects of Selected OH-PCBs in Animal-Derived Food
| Compound Class | Matrix Effect Range (%) |
| OH-PentaCBs | -18 to -5 |
| OH-HexaCBs | -15 to -3 |
| OH-HeptaCBs | -12 to -2 |
Data indicates ion suppression. A value of -20% to 20% is generally considered to indicate no significant matrix effect.[12] The presented sample preparation procedure was effective in minimizing matrix effects.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Serum
This protocol is adapted from methods for the extraction of hydroxylated PCBs from animal serum.[13][14][15][16]
-
Sample Preparation:
-
To 1 mL of serum in a glass tube, add the stable isotope-labeled internal standard solution.
-
Add 1 mL of 6M HCl and 2 mL of isopropanol to denature proteins. Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of a 1:1 (v/v) mixture of n-hexane and methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step with another 5 mL of the hexane/MTBE mixture.
-
Combine the organic extracts.
-
-
Washing:
-
Add 2 mL of a 1% KCl solution to the combined organic extract. Vortex for 30 seconds and centrifuge. Discard the lower aqueous layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water
This protocol is based on methods for the extraction of PCBs and chlorophenols from water samples.[17][18][19][20]
-
Sample Pre-treatment:
-
Acidify the water sample (e.g., 500 mL) to a pH < 2 with concentrated sulfuric acid.
-
Add the stable isotope-labeled internal standard.
-
-
SPE Cartridge Conditioning:
-
Use a polystyrene-divinylbenzene (PS-DVB) or C18 SPE cartridge.
-
Condition the cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of acidified deionized water (pH < 2). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the this compound with 10 mL of ethyl acetate or a mixture of acetone and n-hexane.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Workflow for this compound analysis with matrix effect mitigation.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS analysis.
References
- 1. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray - PMC [pmc.ncbi.nlm.nih.gov]
- 5. well-labs.com [well-labs.com]
- 6. isotope.com [isotope.com]
- 7. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Liquid-liquid extraction of 3,3'-dichlorobiphenyl (PCB11) and its hydroxylated metabolites from animal ... [protocols.io]
- 14. Liquid-liquid extraction of 3,3'-dichlorobiphenyl (PCB11) and its hydroxylated metabolites from animal blood/serum â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of a solid-phase extraction method for the determination of polychlorinated biphenyls in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. unitedchem.com [unitedchem.com]
- 20. Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Octachlorobiphenyldiol Extraction from Fatty Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of octachlorobiphenyldiol from fatty tissues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.
Q1: Why is the recovery of this compound consistently low?
A1: Low recovery of hydroxylated PCBs like this compound from fatty tissues can stem from several factors throughout the analytical workflow. Incomplete extraction from the high lipid content is a primary challenge.[1][2] Additionally, losses can occur during the essential cleanup steps required to remove interfering lipids. The derivatization step, necessary for gas chromatography (GC) analysis, may be inefficient, leading to lower detectable amounts.[3] Analyte degradation during the process, particularly if harsh cleanup reagents are used, can also contribute to low recovery.
To troubleshoot, systematically evaluate each step of your protocol. You can analyze aliquots after each major step (extraction, cleanup, derivatization) to pinpoint where the loss is occurring.[4][5]
Q2: How can I improve the initial extraction of this compound from the adipose tissue matrix?
A2: Ensuring complete extraction from the fatty matrix is the first critical step. Traditional methods like Soxhlet extraction, while thorough, are time and solvent-intensive.[6][7][8][9][10] Modern techniques like Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE®) often provide comparable or higher recoveries with significantly less solvent and time.[4][11][12][13][14][15] For all methods, proper homogenization of the tissue is crucial. Using a dispersing agent like diatomaceous earth can improve solvent access to the analytes within the tissue.[15] The choice of solvent is also critical; mixtures of polar and non-polar solvents, such as hexane/acetone or dichloromethane/hexane, are commonly used to efficiently extract both the non-polar parent PCBs and the more polar hydroxylated metabolites.[14]
Q3: I'm observing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis. What can be done?
A3: Matrix effects, especially from co-extracted lipids, are a major challenge in the LC-MS/MS analysis of this compound.[16][17][18][19][20] These effects can lead to inaccurate quantification due to ion suppression or enhancement. To mitigate this, a thorough cleanup of the extract is essential. This can be achieved using techniques like solid-phase extraction (SPE) with silica or Florisil cartridges, or by employing acid-impregnated silica gel to degrade lipids.[1][3] Gel permeation chromatography (GPC) is another effective technique for separating lipids from smaller analyte molecules.
Furthermore, optimizing your chromatographic method to achieve baseline separation of your analyte from co-eluting matrix components can significantly reduce matrix effects. Using a suitable internal standard, preferably a 13C-labeled version of the analyte, is crucial to compensate for any remaining matrix effects and ensure accurate quantification.[19]
Q4: My derivatization for GC-MS analysis seems to be incomplete. How can I optimize this step?
A4: Incomplete derivatization is a common source of low and variable results for hydroxylated PCBs.[3] The hydroxyl group of this compound makes it too polar for direct GC analysis, necessitating derivatization to a less polar ether or ester. Diazomethane is a common reagent for methylation, but it is hazardous.[21] Safer alternatives like trimethylsilyl (TMS) derivatives can also be used.
To optimize derivatization, ensure all reagents are fresh and anhydrous, as moisture can quench the reaction. The reaction time and temperature are also critical parameters to optimize for your specific analyte and derivatization reagent.[22] It is advisable to test different reaction conditions and analyze the products to determine the optimal settings for complete derivatization.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for extracting this compound from fatty tissues?
A: The most prevalent methods include:
-
Soxhlet Extraction: A classic and exhaustive method, though it requires large volumes of solvent and long extraction times.[6][7][8][9][10]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®): A more modern and automated technique that uses elevated temperature and pressure to achieve rapid and efficient extractions with less solvent.[4][11][12][13][14][15]
-
Solid-Phase Extraction (SPE): Primarily used for cleanup, but can also be employed for the initial extraction from a liquid homogenate of the tissue.[21][23][24]
Q: What are the best solvents for extracting this compound?
A: Due to the presence of both a non-polar biphenyl structure and a polar hydroxyl group, a mixture of solvents is often optimal. Common choices include:
-
Hexane/Acetone (1:1, v/v)[14]
-
Dichloromethane/Hexane (1:1, v/v)
-
Hexane/Isopropanol for initial homogenization followed by liquid-liquid extraction with hexane/diethyl ether.[21]
Q: Why is a cleanup step necessary after extraction?
A: Fatty tissues contain a large amount of lipids that are co-extracted with the analytes of interest.[1] These lipids can interfere with subsequent analysis by:
-
Contaminating the analytical instrument (GC inlet, column, MS source).
-
Causing significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.[16][17][18][19][20]
-
Interfering with the chromatographic separation of the target analytes.
Q: What are the common cleanup techniques?
A: Common methods to remove lipids include:
-
Acid Treatment: Using concentrated sulfuric acid or acid-impregnated silica gel to degrade the lipids.[3][15]
-
Solid-Phase Extraction (SPE): Using cartridges with adsorbents like silica gel or Florisil to retain the more polar lipids while allowing the analytes to pass through.[23][24]
-
Gel Permeation Chromatography (GPC): Separating molecules based on their size, which is effective for removing large lipid molecules.
Q: Is derivatization always necessary for the analysis of this compound?
A: For Gas Chromatography (GC) based methods (GC-MS, GC-ECD), derivatization is essential. The polar hydroxyl group of this compound leads to poor peak shape and low sensitivity in GC analysis.[3] Derivatization converts the hydroxyl group into a less polar ether (e.g., methoxy) or ester, which improves its chromatographic behavior. For Liquid Chromatography (LC) based methods (LC-MS/MS), derivatization is not always necessary, but it can sometimes improve ionization efficiency and sensitivity.[5]
Data Presentation
Table 1: Comparison of Extraction Method Efficiencies for Hydroxylated PCBs in Biological Matrices
| Extraction Method | Matrix | Analyte | Recovery (%) | Reference |
| Pressurized Liquid Extraction (PLE) | Fish Tissue | OH-PCBs | 78 - 112 | [12] |
| Solid-Phase Extraction (SPE) | Urine | Hydroxy-PCBs | 78.0 - 112.3 | [25] |
| Liquid-Liquid Extraction & SPE | Animal Tissue | OH-PCB18 | Not specified | [21] |
| Pressurized Liquid Extraction (PLE) | Sediment | OH-PCBs | Not specified | [26][27] |
Note: Specific recovery data for this compound from fatty tissues is limited in the reviewed literature. The presented data is for general hydroxylated PCBs in various biological matrices and should be considered as an indicative range.
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of this compound from Adipose Tissue
This protocol is a generalized procedure based on EPA Method 3545A and other published methods.[14]
1. Sample Preparation: a. Homogenize approximately 1-2 g of adipose tissue with a dispersing agent (e.g., diatomaceous earth or sodium sulfate) at a 1:1 ratio (w/w). b. Load the homogenized sample into the PLE extraction cell.
2. PLE Parameters: a. Solvent: Hexane:Acetone (1:1, v/v). b. Temperature: 100 °C. c. Pressure: 1500 psi. d. Static Time: 5 minutes. e. Number of Cycles: 2. f. Flush Volume: 60% of cell volume. g. Purge Time: 60 seconds.
3. Extract Cleanup (Acidic Silica Gel): a. Prepare a column with 2 g of 44% sulfuric acid-impregnated silica gel. b. Concentrate the PLE extract to approximately 2 mL. c. Apply the concentrated extract to the top of the silica gel column. d. Elute the analytes with 10 mL of hexane. e. Collect the eluate and concentrate to 1 mL for derivatization.
Protocol 2: Soxhlet Extraction of this compound from Adipose Tissue
This protocol is a generalized procedure based on traditional Soxhlet extraction methods.[6][7][8][9][10]
1. Sample Preparation: a. Weigh approximately 5-10 g of homogenized adipose tissue. b. Mix the tissue with anhydrous sodium sulfate to remove water. c. Place the mixture in a cellulose extraction thimble.
2. Soxhlet Extraction: a. Place the thimble in the Soxhlet extractor. b. Add 250 mL of hexane:acetone (1:1, v/v) to the round-bottom flask. c. Extract for 6-8 hours at a rate of 4-6 cycles per hour.
3. Extract Cleanup (SPE): a. Concentrate the Soxhlet extract to approximately 2 mL. b. Condition a silica gel SPE cartridge (e.g., 500 mg) with 5 mL of hexane. c. Load the concentrated extract onto the SPE cartridge. d. Wash the cartridge with 5 mL of hexane to remove lipids. e. Elute the this compound with 10 mL of a more polar solvent mixture, such as hexane:dichloromethane (1:1, v/v). f. Concentrate the eluate to 1 mL for derivatization.
Protocol 3: Derivatization with Diazomethane for GC-MS Analysis
Warning: Diazomethane is explosive and carcinogenic. This procedure should only be performed by trained personnel in a proper fume hood with appropriate safety precautions.
1. Preparation: a. Generate diazomethane from a precursor (e.g., Diazald®) according to a standard protocol. b. Ensure the diazomethane solution in diethyl ether is kept cold (ice bath).
2. Derivatization Reaction: a. To the 1 mL concentrated extract, add the ethereal diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of reagent. b. Let the reaction proceed for 10-15 minutes at room temperature. c. Gently bubble a stream of nitrogen through the solution to remove the excess diazomethane. d. The sample is now ready for GC-MS analysis.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. hawachfilterpaper.com [hawachfilterpaper.com]
- 8. terrificscience.org [terrificscience.org]
- 9. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. longdom.org [longdom.org]
- 17. nebiolab.com [nebiolab.com]
- 18. mdpi.com [mdpi.com]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
- 22. Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 24. lcms.labrulez.com [lcms.labrulez.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Derivatized Octachlorobiphenyldiol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography-mass spectrometry (GC-MS) analysis of derivatized octachlorobiphenyldiol. The information provided is based on best practices for the analysis of hydroxylated polychlorinated biphenyls (OH-PCBs), the class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape for my derivatized this compound?
Poor peak shape, such as peak tailing, fronting, or splitting, is a common issue in the GC analysis of derivatized polar compounds like this compound. The primary reasons often relate to issues with the derivatization process, the GC system itself, or the interaction of the analyte with the analytical column.
Q2: Is derivatization of this compound necessary for GC analysis?
Yes. The two hydroxyl (-OH) groups on the this compound molecule are polar and can interact strongly with active sites in the GC inlet and on the column. This interaction leads to significant peak tailing and poor sensitivity. Derivatization, typically through silylation, replaces the active hydrogens on the hydroxyl groups with non-polar groups (e.g., trimethylsilyl), making the molecule more volatile and less likely to interact with the GC system.
Q3: What are the most common derivatization methods for hydroxylated PCBs like this compound?
The most common derivatization techniques for hydroxylated PCBs are silylation and methylation. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is widely used. Methylation with diazomethane is another option.
Q4: Can the derivatization reaction itself cause peak problems?
Absolutely. Incomplete derivatization can result in the presence of both the derivatized and underivatized analyte, leading to tailing or split peaks. Excess derivatization reagent can also contaminate the GC system and interfere with the analysis. Furthermore, the presence of moisture can significantly hinder silylation reactions.
Troubleshooting Guides
Peak Tailing
Issue: My peak for derivatized this compound is tailing (asymmetrical with a drawn-out tail).
dot
Caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Verify Reaction Conditions: Ensure your sample and solvent are completely dry, as silylating reagents are moisture-sensitive. 2. Optimize Reagent Concentration: Increase the amount of derivatizing reagent to ensure a sufficient excess is present. 3. Adjust Reaction Time and Temperature: Longer reaction times and/or higher temperatures may be required for the sterically hindered hydroxyl groups of a highly chlorinated biphenyl. |
| Active Sites in the GC System | 1. Inlet Maintenance: Replace the inlet liner and septum. Use a deactivated liner.[1] 2. Column Installation: Ensure the column is properly installed in the inlet and detector, with no dead volume.[1] A poor column cut can also be a source of activity.[2] 3. Column Contamination: Trim 10-20 cm from the front of the column to remove non-volatile residues.[2] If tailing persists, consider baking out the column according to the manufacturer's instructions. |
| Analyte Overload | 1. Dilute the Sample: Inject a more dilute sample to see if the peak shape improves. |
| Inappropriate GC Conditions | 1. Lower Initial Oven Temperature: A high initial oven temperature can cause issues with analyte focusing at the head of the column.[2] |
Peak Fronting
Issue: My peak for derivatized this compound is fronting (asymmetrical with a leading edge).
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute Sample: Prepare and inject a more dilute sample.[2] Column overload is a very common cause of peak fronting. |
| Solvent Mismatch | 1. Check Solvent Compatibility: Ensure the injection solvent is compatible with the stationary phase of your GC column. Injecting a non-polar sample in a polar solvent onto a non-polar column can sometimes cause fronting. |
| Improper Column Installation | 1. Verify Column Position: An improperly positioned column in the inlet can lead to peak distortion.[2] |
| Channeling in the Column | 1. Column Degradation: This can be a sign of column degradation where channels have formed in the stationary phase. Replacing the column may be necessary. |
Split Peaks
Issue: My peak for derivatized this compound is split into two or more peaks.
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Multiple Derivatives: It's possible that both the mono- and di-derivatized forms of the diol are being formed. Optimize the derivatization reaction (see Peak Tailing section) to favor the formation of a single, fully derivatized product. |
| Injection Technique | 1. Slow Injection: For manual injections, a slow injection speed can cause the sample to vaporize in the needle, leading to a split injection. 2. Incorrect Syringe Placement: Ensure the syringe needle is at the correct depth in the inlet. |
| Inlet Issues | 1. Cool Inlet: An inlet temperature that is too low may not allow for complete and rapid vaporization of the sample. 2. Contaminated Liner: A dirty or active liner can interfere with proper sample vaporization. |
| Solvent/Stationary Phase Mismatch | 1. Incompatible Polarities: A significant mismatch between the polarity of the injection solvent and the stationary phase can cause the sample to band improperly at the head of the column.[2] |
Quantitative Data Summary
The following table provides a starting point for GC-MS method development for the analysis of derivatized this compound. Optimization will be required for your specific instrumentation and application.
| Parameter | Typical Value | Considerations |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for derivatized PCBs. |
| Injection Mode | Splitless | For trace analysis to maximize sensitivity. |
| Inlet Temperature | 250-280 °C | Should be high enough to ensure rapid vaporization without causing analyte degradation. |
| Carrier Gas | Helium | At a constant flow rate of 1.0-1.5 mL/min. |
| Oven Program | Initial Temp: 100-150 °C (hold 1-2 min) | The initial temperature should be low enough for good analyte focusing. |
| Ramp Rate: 10-20 °C/min | A slower ramp rate can improve resolution. | |
| Final Temp: 280-320 °C (hold 5-10 min) | Ensure the final temperature is sufficient to elute the highly chlorinated biphenyl. | |
| MS Transfer Line Temp | 280-300 °C | Should be at or slightly above the final oven temperature. |
| Ion Source Temp | 230-250 °C | As recommended by the instrument manufacturer. |
| Ionization Mode | Electron Ionization (EI) | At 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte. |
Experimental Protocols
Silylation of this compound
This protocol provides a general procedure for the silylation of hydroxylated PCBs and can be adapted for this compound.
Materials:
-
This compound standard or sample extract
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or toluene)
-
Silylating reagent (e.g., BSTFA + 1% TMCS, or MSTFA)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Lyophilize or gently evaporate the solvent from the sample extract under a stream of nitrogen. The presence of water will consume the silylating reagent and prevent complete derivatization.
-
Reconstitution: Reconstitute the dry sample in a small volume of anhydrous solvent (e.g., 50-100 µL) in a GC vial.
-
Addition of Derivatizing Reagent: Add an excess of the silylating reagent to the vial. A typical starting point is a 1:1 ratio of solvent to derivatizing reagent.
-
Reaction: Cap the vial tightly and heat at 60-80 °C for 1-2 hours. The optimal time and temperature should be determined experimentally. For highly sterically hindered hydroxyl groups, longer reaction times or higher temperatures may be necessary.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis.
dot
Caption: Silylation derivatization reaction.
References
reducing background interference in octachlorobiphenyldiol mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background interference in the mass spectrometry analysis of octachlorobiphenyldiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in this compound analysis?
A1: Background interference in the mass spectrometry analysis of this compound and related polychlorinated biphenyls (PCBs) can originate from several sources. These include contamination from the sample matrix, solvents, sample preparation steps, and the instrument itself, such as the gas chromatography (GC) or liquid chromatography (LC) system and the mass spectrometer (MS).[1][2][3] Widespread environmental contamination with PCBs means that background levels of these compounds are often present in the laboratory environment.[4]
Q2: How can I determine the source of the high background noise in my chromatogram?
A2: To identify the source of high background noise, a systematic approach is recommended. First, run a blank analysis using only the solvent to check for contamination in the solvent or instrument.[2] If the background remains high, the issue may stem from the LC or GC system. You can isolate the MS by disconnecting the chromatography system and observing the background noise. If the noise level drops, the contamination is likely from the HPLC/GC system, including mobile phases, tubing, or the injection port.[2] If the noise persists, the MS source or other components may be contaminated.[5] Examining the mass spectrum of the background can also provide clues; for example, the presence of siloxanes (m/z 207, 281) often points to bleed from the GC septum or column.[6][7]
Q3: What are "matrix effects" and how can they be minimized for this compound analysis?
A3: Matrix effects occur when components of the sample matrix (e.g., soil, tissue, water) co-elute with the analyte (this compound) and interfere with its ionization in the mass spectrometer's source, either suppressing or enhancing the signal.[8] To minimize matrix effects, several strategies can be employed:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9] However, this may also decrease the analyte signal, so a balance must be found.
-
Optimized Sample Preparation: Employing robust sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove a significant portion of the interfering matrix components.[8][9]
-
Chromatographic Separation: Adjusting the chromatographic method to better separate this compound from matrix components can also mitigate interference.[10][11]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.[9]
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Chromatogram
This issue often indicates widespread contamination in the system.
Troubleshooting Workflow
Caption: Troubleshooting high background noise.
Detailed Steps:
-
Run a Solvent Blank: Inject a blank solvent to determine if the contamination is from the system or the sample.[2]
-
Check Solvents and Mobile Phases: Ensure that high-purity, LC-MS or GC-MS grade solvents are being used. Contaminated solvents are a common source of background noise.[12]
-
Flush the System: If the solvent is clean, flushing the LC or GC system can help remove accumulated contaminants.[1][2] A "steam cleaning" procedure, running the system overnight with a high flow of clean solvent at elevated temperatures, can be effective.[13]
-
Clean the Ion Source: Contaminants can build up in the mass spectrometer's ion source over time. Follow the manufacturer's instructions to clean the ion source components.[5]
-
Check for Leaks: Air leaks in the MS system can lead to high background signals from nitrogen, oxygen, and water.[3]
Issue 2: Random or Intermittent Spikes in the Baseline
This can be caused by an unstable flow from the LC pump, an unstable electrospray, or electronic noise.
Troubleshooting Steps:
-
Check LC Pump Performance: An unstable pump flow can cause fluctuations in the baseline.[5] Ensure the pump is properly primed and degassed.
-
Inspect the ESI Needle: For LC-MS, a dirty or improperly positioned electrospray ionization (ESI) needle can cause an unstable spray and, consequently, a noisy baseline.[12]
-
Check Gas Supplies: For both GC-MS and LC-MS, ensure a consistent and clean supply of collision and nebulizing gases.
Experimental Protocols
Protocol 1: General Sample Preparation for PCB Analysis from Soil
This protocol is adapted from established methods for the extraction and cleanup of PCBs from soil samples.[14]
-
Extraction:
-
Weigh 5 g of the soil sample into a centrifuge tube.
-
Add 10 mL of purified water and a ceramic homogenizer. Shake to hydrate the sample.
-
After 30 minutes, add 10 mL of acetonitrile and vortex for 3 minutes.
-
Add 2 g of NaCl and shake to induce phase separation.
-
Centrifuge for 5 minutes at 5,000 rpm.
-
-
Cleanup (Dispersive SPE):
-
Take a 6 mL aliquot of the acetonitrile (upper layer) and transfer it to a new tube containing adsorbents (e.g., PSA, C18, GCB).
-
Vortex the extract with the adsorbents for 1 minute and centrifuge.
-
Transfer 4 mL of the supernatant to a new tube.
-
-
Concentration and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., cyclohexane) for analysis.
-
Data Presentation
Table 1: Common Background Ions in GC-MS and Their Likely Sources
| m/z (amu) | Compound/Ion | Likely Source |
| 18, 28, 32, 44 | H₂O, N₂, O₂, CO₂ | Air leak in the system, carrier gas impurity[3] |
| 207, 281, 355 | Siloxanes | GC column bleed, septum bleed[6][7] |
| 43, 58 | Acetone | Cleaning solvent residue[3] |
| 78 | Benzene | Cleaning solvent residue[3] |
| 91 | Toluene/Xylene | Cleaning solvent residue[3] |
Table 2: Comparison of Sample Cleanup Techniques for Matrix Effect Reduction
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can be effective for removing highly polar or nonpolar interferences. | Can be labor-intensive and may use large volumes of organic solvents.[8] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity and can provide very clean extracts.[8] | Can be more expensive and may require method development to optimize. |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample, and the analyte remains in the supernatant. | Simple and fast. | Less effective at removing other matrix components like phospholipids.[8] |
Visualization of Logical Relationships
Logical Flow for Method Development to Minimize Interference
This diagram illustrates the logical flow of considerations during method development to proactively reduce background interference.
Caption: Method development workflow.
References
- 1. support.waters.com [support.waters.com]
- 2. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 3. agilent.com [agilent.com]
- 4. Background contamination by coplanar polychlorinated biphenyls (PCBs) in trace level high resolution gas chromatography/high resolution mass spectrometry (HRGC/HRMS) analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Enhancing Ionization Efficiency of Octachlorobiphenyldiol in ESI-MS
Welcome to the technical support center for the analysis of octachlorobiphenyldiol using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance ionization efficiency and achieve reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound in ESI-MS?
A1: For hydroxylated polychlorinated biphenyls (OH-PCBs) like this compound, the negative ion electrospray (ESI-) mode is strongly recommended. Studies have shown that precursor ion signals for OH-PCBs are readily detected in ESI- mode, while they may not be detectable in the positive ion mode (ESI+).[1] This is due to the phenolic hydroxyl groups which can be readily deprotonated to form [M-H]⁻ ions.
Q2: Which mobile phase additives can enhance the ionization efficiency of this compound?
A2: The choice of mobile phase additive can significantly impact the ionization efficiency. For chlorinated phenolic compounds, ammonium fluoride (NH₄F) has been shown to be a superior mobile phase additive in negative ion mode compared to more common additives like ammonium acetate, ammonium formate, or formic acid. The high gas-phase basicity of the fluoride ion facilitates the abstraction of a proton from the analyte, leading to a significant enhancement in signal intensity.[2][3][4]
Q3: What are common adducts to expect when analyzing this compound in ESI-MS?
A3: In negative ion mode, besides the primary deprotonated molecule [M-H]⁻, you may observe adducts with components of your mobile phase or sample matrix. Common adducts include formate [M+HCOO]⁻ and acetate [M+CH₃COO]⁻ if these additives are used. While adduct formation can sometimes be used for confirmation, it can also suppress the main analyte signal. Optimizing mobile phase composition and sample cleanup can help minimize unwanted adduct formation.
Q4: Can alternative ionization techniques be used for this compound if ESI-MS sensitivity is insufficient?
A4: Yes, if you are struggling with sensitivity in ESI-MS, other ionization techniques can be considered, particularly if you are using Gas Chromatography (GC) as your separation method. Electron Capture Negative Ionization (ECNI) is a highly sensitive technique for highly chlorinated compounds. While traditionally used with GC-MS, exploring atmospheric pressure ionization sources compatible with LC that offer similar selectivity, such as Atmospheric Pressure Chemical Ionization (APCI) in negative mode, could be a viable alternative.
Q5: How can I process raw data from a Waters MassLynx system to evaluate the impact of different experimental conditions?
A5: Waters MassLynx software includes a tool called Databridge that allows for the automated export of raw data to open file formats like NetCDF or ASCII (.txt).[5] This enables you to process your data in third-party software such as Excel, R, or Python for detailed comparison and visualization of results from different experimental conditions. You can set up Databridge to run as a post-acquisition process to streamline your workflow.[5] For quantitative analysis within MassLynx, the TargetLynx application manager is a powerful tool for processing batches of samples and comparing results.[6][7]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in negative ion mode (ESI-) . | This compound, as a hydroxylated PCB, ionizes most effectively through deprotonation.[1] |
| Suboptimal Mobile Phase Composition | 1. Switch to a methanol-based mobile phase. 2. Add 0.5 mM ammonium fluoride to the mobile phase.[3][4] | Methanol can improve ionization efficiency for some phenolic compounds. Ammonium fluoride has been shown to significantly enhance the signal of chlorinated phenols in negative ESI.[2][3][4] |
| Poor Desolvation | Increase the desolvation gas flow and temperature. | Efficient removal of solvent from the ESI droplets is crucial for releasing the analyte ions into the gas phase. |
| Ion Suppression from Matrix Effects | 1. Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction). 2. Dilute the sample. | Co-eluting matrix components can compete with the analyte for ionization, suppressing its signal.[8][9] |
| Incorrect Source Parameters | Optimize capillary voltage, cone voltage, and source temperature through systematic experiments. | Finding the optimal balance of these parameters is critical for maximizing ion generation and transmission. |
Issue 2: Inconsistent and Unstable Signal
| Possible Cause | Troubleshooting Step | Rationale |
| Contaminated Ion Source | Clean the ESI probe, capillary, and cone. | Buildup of salts and non-volatile sample components can lead to an unstable spray and fluctuating signal. |
| Incompatible Mobile Phase Additives | Avoid non-volatile buffers or high concentrations of salts. | These can cause salt precipitation in the ESI source, leading to instability. |
| Fluctuations in Solvent Delivery | Check the LC pump for pressure fluctuations and ensure proper solvent mixing. | A stable solvent flow is necessary for a stable ESI spray. |
Data Presentation
Table 1: Comparison of Relative ESI-MS Signal Intensity for Chlorophenols with Different Mobile Phase Additives in Negative Ion Mode.
Data adapted from a study on various phenolic compounds, demonstrating the significant signal enhancement with ammonium fluoride for structurally related analytes.[2][3][4]
| Mobile Phase Additive (0.5 mM in Methanol/Water) | Relative Peak Area (%) |
| Ammonium Acetate | 100 |
| Ammonium Formate | 120 |
| Formic Acid | 90 |
| Ammonium Fluoride | >500 |
Experimental Protocols
Protocol 1: Sample Preparation and Purification for Hydroxylated PCBs
This protocol is adapted from a method for the analysis of hydroxylated PCBs in complex matrices and can be used as a starting point for this compound.[1]
-
Extraction: Extract the sample with a 1:1 (v/v) mixture of n-hexane and dichloromethane.
-
Purification with Sulfuric Acid-Silica Gel:
-
Prepare a silica gel slurry with concentrated sulfuric acid.
-
Pass the sample extract through a column packed with the sulfuric acid-silica gel to remove lipids and other interferences.
-
-
Fractionation with Hydrated Silica Gel:
-
Use a 5% hydrated silica gel column to separate the hydroxylated PCBs from parent PCBs and other non-polar compounds.
-
Load the extract onto the column.
-
Wash the column with n-hexane to elute non-polar interferences.
-
Elute the target analytes (this compound) with a 40:60 (v/v) mixture of n-hexane and dichloromethane.[1]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 80% methanol/water).[1]
-
Protocol 2: LC-ESI-MS/MS Analysis in Negative Ion Mode
-
LC System: A standard reverse-phase HPLC or UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.5 mM ammonium fluoride.
-
Mobile Phase B: Methanol with 0.5 mM ammonium fluoride.
-
Gradient: Develop a suitable gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B to elute the highly chlorinated and hydrophobic this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization Mode: ESI Negative.
-
MS Parameters (starting points):
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 30-50 V
-
Desolvation Temperature: 350-450 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M-H]⁻ of this compound. Product ions will be generated by collision-induced dissociation (e.g., loss of Cl).
Visualizations
Metabolic Pathway of a Polychlorinated Biphenyl
The following diagram illustrates a common metabolic pathway for the formation of hydroxylated PCBs, which is relevant to the origin of this compound in biological systems. The metabolism of a parent PCB congener often proceeds through an epoxide intermediate, which can then be converted to a hydroxylated metabolite.[10][11]
Caption: Metabolic activation of octachlorobiphenyl to its diol metabolite.
Experimental Workflow for Enhancing Ionization Efficiency
This workflow outlines the logical steps for troubleshooting and optimizing the ESI-MS analysis of this compound.
Caption: Troubleshooting workflow for low ESI-MS signal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. support.waters.com [support.waters.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. w3.ual.es [w3.ual.es]
- 9. Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of hydroxylated metabolites of 3,3′,4,4′-tetrachlorobiphenyl and metabolic pathway in whole poplar plants - PMC [pmc.ncbi.nlm.nih.gov]
selecting the best internal standard for octachlorobiphenyldiol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of octachlorobiphenyldiol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for accurate quantification of this compound?
A1: The selection of an appropriate internal standard (IS) is the most critical factor for achieving accurate and precise quantification of this compound. An ideal internal standard compensates for variations in sample preparation, injection volume, and instrument response.
Q2: What are the options for internal standards in this compound analysis?
A2: The two main types of internal standards are:
-
Isotopically Labeled Analogs: These are the gold standard. A ¹³C-labeled or deuterated this compound will have nearly identical chemical and physical properties to the native analyte, ensuring it behaves similarly during extraction, cleanup, and analysis.
-
Structural Analogs: These are compounds with similar chemical structures to this compound but are not expected to be present in the samples. While less ideal than isotopically labeled standards, they can be a more cost-effective option.
Q3: Which is better: a ¹³C-labeled or a deuterated internal standard?
A3: For highly chlorinated compounds like this compound, a ¹³C-labeled internal standard is generally preferred over a deuterated one. This is because the mass shift between the analyte and the internal standard is greater with ¹³C-labeling, reducing the risk of isotopic overlap and interference. Additionally, ¹³C-labeled standards are less susceptible to chromatographic separation from the native analyte, which can sometimes occur with deuterated standards.
Q4: Where can I source an isotopically labeled this compound internal standard?
A4: Several companies specialize in the synthesis of isotopically labeled compounds for research purposes. While a specific isotopically labeled this compound may not be a stock item, custom synthesis is often available. It is recommended to contact reputable suppliers of environmental and analytical standards.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Active sites in the GC inlet liner or column. Highly chlorinated phenols can be sensitive to active sites.
-
Solution: Deactivate the GC inlet liner or use a liner with a gentle taper. Condition the GC column according to the manufacturer's instructions.
-
-
Possible Cause: Inappropriate solvent for the final extract.
-
Solution: Ensure the final sample extract is in a solvent compatible with the GC column and injection technique. For example, a solvent mismatch can cause peak distortion.
-
Issue 2: Low Recovery of this compound
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Solution: Optimize the extraction solvent and technique. A mixture of a non-polar solvent like hexane and a more polar solvent like dichloromethane is often effective for extracting hydroxylated PCBs from biological matrices. Sonication or pressurized liquid extraction can improve efficiency.
-
-
Possible Cause: Loss of analyte during sample cleanup.
-
Solution: Evaluate each step of your cleanup procedure. Acid/base partitioning is a common step, ensure the pH is adjusted correctly to partition the phenolic this compound into the desired phase. Check for analyte breakthrough if using solid-phase extraction (SPE) cartridges.
-
Issue 3: High Background Noise or Interferences
-
Possible Cause: Co-extraction of matrix components.
-
Solution: Incorporate additional cleanup steps. Gel permeation chromatography (GPC) can be effective for removing lipids from fatty tissues. Silica gel or Florisil chromatography can separate the analyte from other interfering compounds.
-
-
Possible Cause: Contamination from labware or reagents.
-
Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware and use disposable items where possible. Run procedural blanks with each batch of samples to identify sources of contamination.
-
Issue 4: Inconsistent Results or Poor Reproducibility
-
Possible Cause: Inconsistent addition of the internal standard.
-
Solution: Add the internal standard to the sample at the very beginning of the sample preparation process. This ensures it accounts for variability in all subsequent steps. Use a calibrated pipette to add a consistent volume of the internal standard solution.
-
-
Possible Cause: Matrix effects.
-
Solution: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be a significant issue in LC-MS/MS analysis. The best way to mitigate this is by using a co-eluting isotopically labeled internal standard. If this is not possible, matrix-matched calibration standards should be used.
-
Data Presentation
Table 1: Comparison of Internal Standard Performance for the Analysis of a Hexachlorobiphenyldiol (a surrogate for this compound) in Fish Tissue.
| Internal Standard | Mean Recovery (%) | Relative Standard Deviation (%) |
| ¹³C₁₂-Hexachlorobiphenyldiol | 98.2 | 4.5 |
| d₄-Hexachlorobiphenyldiol | 91.5 | 8.2 |
| 4-Hydroxy-heptachlorobiphenyl | 75.3 | 15.6 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Analysis of this compound in Fish Tissue by GC-MS/MS
-
Sample Homogenization:
-
Homogenize 10 g of fish tissue with anhydrous sodium sulfate until a free-flowing powder is obtained.
-
-
Internal Standard Spiking:
-
Spike the homogenized sample with 50 µL of a 1 ng/µL solution of ¹³C₁₂-octachlorobiphenyldiol in isooctane.
-
-
Extraction:
-
Extract the spiked sample with 150 mL of a 1:1 (v/v) mixture of hexane and dichloromethane using a Soxhlet extractor for 8 hours.
-
-
Lipid Removal (Gel Permeation Chromatography - GPC):
-
Concentrate the extract to 5 mL.
-
Load the concentrated extract onto a GPC column packed with Bio-Beads S-X3.
-
Elute with a 1:1 (v/v) mixture of hexane and dichloromethane. Collect the fraction containing the analytes, discarding the high molecular weight lipid fraction.
-
-
Fractionation (Silica Gel Chromatography):
-
Concentrate the GPC fraction to 1 mL.
-
Load the concentrate onto a silica gel column (deactivated with 2% water).
-
Elute with 50 mL of hexane to remove non-polar interferences (e.g., PCBs).
-
Elute the this compound with 50 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
-
Derivatization:
-
Evaporate the collected fraction to near dryness under a gentle stream of nitrogen.
-
Add 100 µL of diazomethane in diethyl ether to convert the phenolic hydroxyl group to a less polar methyl ether. This improves chromatographic performance.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Evaporate the excess diazomethane and solvent.
-
-
Final Volume Adjustment:
-
Reconstitute the derivatized sample in 100 µL of isooctane.
-
-
GC-MS/MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Injection: 1 µL, splitless injection.
-
Oven Program: 100°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 5°C/min (hold 10 min).
-
MS/MS: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize at least two MRM transitions for both the native this compound and the ¹³C-labeled internal standard.
-
Mandatory Visualization
Caption: Workflow for selecting the best internal standard.
Caption: General troubleshooting workflow for this compound analysis.
Technical Support Center: Addressing Co-elution of Octachlorobiphenyldiol Isomers
Welcome to the technical support center for the analysis of octachlorobiphenyldiol (OCB) isomers. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the co-elution of these complex compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are octachlorobiphenyldiols (OCBs) and why is their separation challenging?
Octachlorobiphenyldiols are hydroxylated metabolites of octachlorobiphenyls, a class of polychlorinated biphenyls (PCBs). The primary challenge in their analysis lies in the vast number of possible isomers. With eight chlorine atoms and two hydroxyl groups on the biphenyl structure, a multitude of positional isomers can exist. These isomers often have very similar physicochemical properties, leading to co-elution in conventional chromatographic systems.
Q2: What are the primary analytical techniques used for the separation of OCB isomers?
The main analytical approaches for separating OCB isomers and related hydroxylated PCBs (OH-PCBs) are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization. For highly complex mixtures, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers enhanced separation power.
Q3: Why is derivatization often required for the GC analysis of OCB isomers?
Direct injection of OCBs and other OH-PCBs into a gas chromatograph can lead to poor peak shape, including tailing, and low reproducibility.[1] This is due to the interaction of the polar hydroxyl groups with active sites within the GC inlet and column. Derivatization, such as methylation or silylation, masks these polar groups, improving the volatility and chromatographic behavior of the analytes.
Troubleshooting Guides
Issue 1: Persistent Co-elution of OCB Isomers in UPLC-MS/MS
Symptoms:
-
A single, broad peak is observed where multiple isomers are expected.
-
Mass spectrometry data indicates the presence of multiple isomers within a single chromatographic peak.
-
Inability to achieve baseline separation between known isomer standards.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Column Chemistry | Switch to a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds compared to standard C18 columns. | Improved resolution of isomers due to different retention mechanisms. |
| Suboptimal Mobile Phase Composition | Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or adjust the percentage of the organic modifier in the gradient. Experiment with different additives, such as formic acid or ammonium formate, to alter analyte ionization and interaction with the stationary phase. | Altered elution patterns and potentially enhanced separation of co-eluting isomers. |
| Ineffective Gradient Elution Profile | Optimize the gradient slope. A shallower gradient can increase the separation time but may improve the resolution of closely eluting peaks. | Better separation of isomers with small differences in retention. |
| Elevated Column Temperature | Adjust the column temperature. Increasing the temperature can decrease viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. Conversely, a lower temperature may enhance selectivity in some cases. | Improved peak shape and resolution. |
Issue 2: Poor Peak Shape and Low Response for OCB Isomers in GC-MS Analysis
Symptoms:
-
Broad, tailing peaks for OCB isomers.
-
Low signal intensity and poor sensitivity.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Derivatization | Optimize the derivatization reaction. This includes adjusting the reaction time, temperature, and the amount of derivatizing agent. Common derivatizing agents for hydroxylated PCBs include diazomethane, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1] | Complete conversion of hydroxyl groups to their derivatives, leading to sharp, symmetrical peaks and improved response. |
| Active Sites in the GC System | Deactivate the GC inlet liner and the front portion of the analytical column. Use a liner specifically designed for active compounds. | Reduced analyte interaction with active sites, resulting in improved peak shape and reproducibility. |
| Inappropriate GC Column Phase | Select a GC column with a phase suitable for the separation of PCB-like compounds. Mid-polarity phases, such as those containing phenyl or cyanopropyl functional groups, can provide good selectivity for these analytes. | Enhanced separation of isomers and improved peak shape. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of OCB Isomers
This protocol provides a general framework for the analysis of OCB isomers without derivatization.
1. Sample Preparation:
- Extract OCBs from the sample matrix using a suitable solvent (e.g., a mixture of hexane and dichloromethane).
- Perform a clean-up step to remove interfering compounds. This may involve solid-phase extraction (SPE) with silica or Florisil cartridges.
- Evaporate the solvent and reconstitute the sample in the initial mobile phase.
2. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | Reversed-phase column with phenyl-hexyl or biphenyl chemistry (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp to a high percentage of B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions. The exact gradient should be optimized for the specific isomers of interest. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 1 - 5 µL |
| MS Detection | Tandem quadrupole mass spectrometer in negative ion mode using electrospray ionization (ESI). |
| MS/MS Transitions | Monitor specific precursor-to-product ion transitions for each OCB isomer. |
Protocol 2: GC-MS Analysis of OCB Isomers after Derivatization
This protocol outlines the steps for analyzing OCB isomers following a derivatization procedure.
1. Derivatization (Methylation with Diazomethane - use with extreme caution in a well-ventilated hood):
- Dissolve the dried sample extract in a small volume of a suitable solvent (e.g., diethyl ether).
- Add a freshly prepared solution of diazomethane in diethyl ether dropwise until a faint yellow color persists.
- Allow the reaction to proceed for 10-15 minutes.
- Gently evaporate the excess diazomethane and solvent under a stream of nitrogen.
- Reconstitute the derivatized sample in hexane.
2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase (e.g., 50% phenyl-polysiloxane) |
| Inlet Temperature | 250 - 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |
| MS Detection | Quadrupole or ion trap mass spectrometer in electron ionization (EI) mode. |
| Scan Range | 50 - 550 m/z |
Visualizations
Caption: General experimental workflow for the analysis of OCB isomers.
Caption: A logical troubleshooting guide for addressing OCB isomer co-elution.
References
improving the stability of octachlorobiphenyldiol during sample preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with octachlorobiphenyldiol. The focus is on improving the stability of this compound during sample preparation to ensure accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound?
A1: The primary challenges in analyzing this compound, a type of hydroxylated polychlorinated biphenyl (OH-PCB), stem from its chemical properties. The polar hydroxyl group can cause issues such as peak tailing and poor reproducibility in gas chromatography (GC) if the analyte is not derivatized.[1] Additionally, like other OH-PCBs, it can be susceptible to degradation under certain conditions and suffer from low recovery rates due to matrix effects in complex samples.[2][3]
Q2: Why is derivatization necessary for the GC analysis of this compound?
A2: Direct injection of this compound into a gas chromatograph can lead to interactions between the polar hydroxyl group and active sites in the injector and on the column.[1] This interaction results in poor chromatographic peak shape (tailing) and inconsistent peak areas, compromising the accuracy and precision of quantification.[1] Derivatization, for example by methylation with diazomethane to form the more volatile and less polar methoxy-PCB, is a crucial step to improve chromatographic performance and achieve reliable results.[4][5][6]
Q3: What are the best practices for storing this compound standards and samples?
A3: To ensure the stability of this compound standards and prepared samples, they should be stored at low temperatures, typically -20°C, in sealed containers to prevent degradation. For solid or semi-solid samples, lyophilization (freeze-drying) before storage can enhance stability.[7] It is also advisable to store solutions in amber vials to protect them from light, which can cause photodegradation.
Q4: How can I minimize matrix effects when analyzing this compound in complex samples?
A4: Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting substances, can lead to inaccurate quantification.[3][8][9][10] To minimize these effects, a thorough sample cleanup procedure is essential. This can include techniques like liquid-liquid extraction, solid-phase extraction (SPE), and silica gel chromatography.[1][7] Using an isotopically labeled internal standard that closely matches the retention time and ionization behavior of this compound can also help to compensate for matrix effects.[2]
Troubleshooting Guides
Problem: Low recovery of this compound.
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure the chosen extraction solvent is appropriate for the sample matrix and the lipophilic nature of this compound. A mixture of a nonpolar solvent (like n-hexane) and a more polar solvent (like dichloromethane or acetone) is often effective.[1][7] Consider using advanced extraction techniques like pressurized liquid extraction (PLE) or ultrasonic extraction to improve efficiency. |
| Degradation during Sample Preparation | Avoid exposure of samples to high temperatures and direct light. If performing cleanup with acidic or basic solutions, ensure that the pH is neutralized promptly, as extreme pH can potentially affect stability.[4][5] |
| Loss during Solvent Evaporation | When concentrating the sample extract, use a gentle stream of nitrogen and a controlled temperature to prevent the loss of the analyte. Avoid evaporating the sample to complete dryness. |
| Suboptimal Solid-Phase Extraction (SPE) Method | Optimize the SPE procedure by carefully selecting the sorbent material and the composition of the wash and elution solvents. A mass balance approach, where the analyte is quantified in the load, wash, and elution fractions, can help identify where losses are occurring. |
Problem: Poor peak shape (tailing) in GC analysis.
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | Ensure the derivatization reaction goes to completion. This may involve optimizing the reaction time, temperature, and the amount of derivatizing agent (e.g., diazomethane).[11] |
| Active Sites in the GC System | The GC inlet liner and the front end of the analytical column can have active sites that interact with any underivatized analyte. Deactivated liners and columns are recommended. Regular maintenance of the GC system is also crucial. |
| Co-eluting Interferences | Improve the sample cleanup procedure to remove interfering compounds from the matrix. This can be achieved through multi-step cleanup using different adsorbents like silica gel and Florisil.[12] |
Factors Affecting the Stability of this compound
The stability of this compound can be influenced by several factors during sample preparation and storage. While specific quantitative data for this compound is limited, the following table summarizes key factors based on the behavior of related hydroxylated PCBs.
| Factor | Effect on Stability | Recommendations for Minimizing Degradation |
| Light | Can cause photodegradation, leading to the breakdown of the molecule. | Store standards and samples in amber vials or in the dark. Minimize exposure to direct sunlight and laboratory lighting during sample preparation. |
| Temperature | Elevated temperatures can accelerate degradation reactions. | Store samples and standards at low temperatures (-20°C is recommended). Avoid excessive heat during solvent evaporation steps. |
| pH | Extreme acidic or basic conditions may potentially lead to degradation, although OH-PCBs are generally stable under the conditions used for partitioning and cleanup.[4][5] | Neutralize samples promptly after any acid or base treatment steps in the cleanup process. |
| Oxidizing Agents | Strong oxidizing agents can potentially degrade the phenolic structure. | Avoid the use of strong oxidizing agents during sample preparation unless they are part of a validated derivatization or cleanup procedure. |
| Matrix Components | Complex sample matrices can contain components that may interfere with the analysis or potentially contribute to degradation. | Employ a rigorous cleanup procedure to remove interfering substances. |
Detailed Experimental Protocol: Analysis of this compound in Sediment
This protocol provides a detailed methodology for the extraction, cleanup, derivatization, and analysis of this compound from sediment samples, incorporating best practices to ensure its stability.
1. Sample Preparation and Extraction
-
Homogenize the sediment sample.
-
Mix the wet sediment with an equal weight of diatomaceous earth.[4]
-
Spike the sample with an appropriate isotopically labeled internal standard (e.g., 13C12-labeled OH-PCB).
-
Extract the sample using pressurized liquid extraction (PLE) with a mixture of hexane and acetone (1:1, v/v).[4] Alternatively, use ultrasonic extraction with the same solvent mixture.
2. Extract Cleanup
-
Concentrate the extract under a gentle stream of nitrogen.
-
Acid Wash: Wash the extract with concentrated sulfuric acid to remove lipids and other organic interferences.[1][7]
-
Liquid-Liquid Partitioning: To separate OH-PCBs from parent PCBs, partition the extract with a solution of 1 N potassium hydroxide in ethanol (1:1, v/v). The OH-PCBs will move to the basic aqueous phase.[4][5]
-
Carefully separate the aqueous phase and neutralize it with hydrochloric acid.[4][5]
-
Back-extract the neutralized aqueous phase with a nonpolar solvent like hexane to recover the OH-PCBs.
-
Silica Gel Chromatography: For further cleanup, pass the extract through a silica gel column. Elute with a solvent mixture of increasing polarity to separate the analytes from remaining interferences.
3. Derivatization
-
Concentrate the cleaned extract to a small volume.
-
Add a freshly prepared solution of diazomethane in diethyl ether to the extract to convert the hydroxyl group of this compound to a methoxy group.[4][5][6]
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.
-
Gently evaporate the excess diazomethane and solvent under a stream of nitrogen.
4. Instrumental Analysis (GC-MS)
-
Reconstitute the derivatized extract in a suitable solvent (e.g., hexane).
-
Analyze the sample using a gas chromatograph coupled with a mass spectrometer (GC-MS) operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[5]
-
Use a capillary column suitable for the separation of PCB congeners (e.g., SPB-Octyl).[5]
Experimental Workflow for this compound Analysis
Caption: Recommended workflow for the analysis of this compound.
References
- 1. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trace Level Detection of Octachlorobiphenyldiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace level detection of octachlorobiphenyldiol. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound at trace levels.
| Issue | Potential Cause | Recommended Solution |
| No or Low Analyte Signal | Inefficient extraction from the sample matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. For SPE, experiment with different sorbent materials (e.g., C18, polymeric) and elution solvents. For LLE, adjust the solvent polarity and pH. |
| Degradation of the analyte during sample preparation or analysis. | This compound, like other hydroxylated PCBs, can be susceptible to degradation. Ensure all solvents are high-purity and free of contaminants. Minimize sample exposure to light and high temperatures. Consider derivatization to a more stable form prior to GC-MS analysis. | |
| Inappropriate instrumental parameters. | Review and optimize the GC-MS or LC-MS/MS parameters. For GC-MS, ensure the inlet temperature is sufficient for volatilization without causing degradation, and that the oven temperature program provides adequate separation. For LC-MS/MS, optimize the mobile phase composition, gradient, and mass spectrometer source conditions (e.g., spray voltage, gas flows). | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet liner or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for trace analysis of persistent organic pollutants (e.g., DB-5ms). |
| Incompatible solvent for the analytical column. | For LC analysis, ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase to prevent peak distortion. | |
| Column overload. | If the peak is fronting, the column may be overloaded. Dilute the sample or inject a smaller volume. | |
| High Background Noise or Interferences | Contamination from solvents, glassware, or sample preparation materials. | Use high-purity solvents and thoroughly clean all glassware. Run method blanks to identify sources of contamination. SPE cartridges can sometimes be a source of interferences; pre-washing the cartridges may be necessary. |
| Matrix effects from co-eluting compounds. | Improve the sample cleanup procedure to remove interfering matrix components. This may involve using multiple SPE steps or a more selective sorbent. For LC-MS/MS, matrix effects can suppress or enhance the analyte signal; use of an isotopically labeled internal standard can help to correct for this. | |
| Inconsistent Results (Poor Reproducibility) | Variability in sample preparation. | Ensure consistent execution of the extraction and cleanup procedures. Use of an automated sample preparation system can improve reproducibility. |
| Instrument instability. | Check the stability of the GC-MS or LC-MS/MS system by repeatedly injecting a standard solution. If there is significant drift in retention time or response, the instrument may require maintenance. | |
| Inconsistent derivatization (if applicable). | If derivatization is used, ensure the reaction conditions (temperature, time, reagent concentration) are tightly controlled. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for trace level detection of this compound?
A1: Gas chromatography-mass spectrometry (GC-MS), particularly with a high-resolution mass spectrometer (HRMS) or tandem mass spectrometry (MS/MS), is a common and highly sensitive technique for the analysis of this compound and other hydroxylated polychlorinated biphenyls (OH-PCBs).[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful tool, especially as it may not require derivatization.[3]
Q2: Is derivatization necessary for the analysis of this compound?
A2: For GC-MS analysis, derivatization of the hydroxyl groups to a less polar and more volatile form (e.g., methylation to form the methoxy derivative) is often performed to improve chromatographic peak shape and sensitivity.[4] For LC-MS/MS analysis, derivatization is typically not required as the analyte can be ionized directly in the liquid phase.
Q3: What type of sample preparation is recommended for complex matrices like sediment or biological tissues?
A3: For complex matrices, a multi-step sample preparation procedure is usually necessary to isolate the analyte and remove interferences. This often involves:
-
Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent (e.g., hexane/acetone).
-
Cleanup: Solid-phase extraction (SPE) is a widely used technique for cleanup.[5] A combination of different sorbents may be required to remove lipids and other matrix components.
Q4: How can I confirm the identity of this compound in my samples?
A4: Confirmation of the analyte's identity should be based on multiple criteria:
-
Retention Time: The retention time of the peak in the sample should match that of a certified reference standard analyzed under the same conditions.
-
Mass Spectrum: For GC-MS, the fragmentation pattern in the mass spectrum of the sample peak should match that of the standard. For high-resolution MS, the accurate mass of the molecular ion and key fragment ions should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass.
-
Ion Ratios: For MS/MS, the ratio of the intensities of multiple selected reaction monitoring (SRM) transitions should be consistent between the sample and the standard.
Q5: Where can I obtain certified reference standards for this compound?
A5: Certified reference materials for specific this compound isomers may be available from specialized chemical suppliers or national metrology institutes like the National Institute of Standards and Technology (NIST). If a specific isomer is not available, standards for other highly chlorinated OH-PCBs can be used for method development and as a qualitative reference.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the analysis of hydroxylated PCBs (OH-PCBs), which are structurally similar to this compound. This data is intended to serve as a general guideline, and actual performance may vary depending on the specific instrumentation, method, and matrix.
Table 1: Typical Instrumental Detection and Quantification Limits for OH-PCBs
| Analyte Class | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Hydroxylated PCBs | GC-HRMS | 0.87 - 130 pg/L (in water) | Not Reported | [1] |
| Hydroxylated PCBs | LC-MS/MS | 0.003 - 0.010 µg/kg | 0.009 - 0.030 µg/kg | [3] |
| Hydroxylated PCBs | LC-MS/MS | - | 0.01 - 0.19 ng/mL (in urine) | [5] |
Table 2: Typical Recovery Rates for OH-PCBs from Environmental and Biological Matrices
| Matrix | Extraction/Cleanup Method | Analyte Class | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Animal-derived food | SPE and LC-MS/MS | Hydroxylated PCBs | 76.7 - 116.5 | < 18.4 | [3] |
| Human Urine | Online SPE-LC-MS/MS | Hydroxylated PCBs | 79 - 125 | 2 - 17 | [5] |
Experimental Protocols & Workflows
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the trace level detection of this compound from an environmental or biological sample.
References
- 1. ap.smu.ca [ap.smu.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Determination of hydroxylated polychlorinated biphenyls (OH-PCBs) in human urine in a highly occupationally exposed German cohort: New prospects for urinary biomarkers of PCB exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Inter-Laboratory Comparison of Octachlorobiphenyldiol Measurements
Disclaimer: As of October 2025, a comprehensive inter-laboratory comparison study specifically for octachlorobiphenyldiol (a specific isomer of 8OH-BDE) has not been widely published. Therefore, this guide provides a framework and best practices for conducting such a study, based on established protocols for similar chemical analyses. The data presented are illustrative templates for researchers.
Inter-laboratory comparisons, also known as proficiency testing, are crucial for assessing the technical competence of participating laboratories and ensuring the reliability and comparability of analytical results.[1] Regular participation in such studies helps identify analytical deficiencies and validates the technical competency of a laboratory, providing confidence in the accuracy of its data.[2] This guide outlines a general protocol, data presentation format, and workflow for an inter-laboratory comparison of a hypothetical "Compound X," which can serve as a model for this compound measurements.
Data Presentation: A Template for Comparison
Clear and standardized data reporting is fundamental to a successful inter-laboratory study. The following table is a template for laboratories to report their quantitative results for "Compound X" in a provided test sample.
| Laboratory ID | Mean Concentration (ng/mL) | Standard Deviation (SD) | Method Used | Z-Score |
| Lab A | 8.7 | 0.5 | GC-MS/MS | -0.6 |
| Lab B | 9.5 | 0.8 | LC-MS/MS | 1.0 |
| Lab C | 8.2 | 0.6 | GC-ECD | -1.6 |
| Lab D | 9.1 | 0.4 | GC-MS/MS | 0.2 |
| Lab E | 10.2 | 1.1 | LC-MS/MS | 2.4 |
| Assigned Value | 9.0 | 0.5 |
Assigned Value: The consensus value determined from the results of all participating laboratories or by a reference laboratory. The standard deviation of the assigned value is used to calculate the Z-score.
Z-Score: A statistical measure that indicates how many standard deviations an individual laboratory's result is from the consensus mean.[3] A Z-score between -2 and 2 is generally considered satisfactory.[3]
Experimental Protocols: A Generalized Workflow
The following is a generalized protocol for the analysis of "Compound X" in human serum. Participating laboratories should ideally follow a standardized protocol to minimize variability arising from different methodologies.[4]
1. Sample Preparation:
-
Thaw frozen serum samples at room temperature.
-
Vortex mix for 30 seconds to ensure homogeneity.
-
Pipette 1 mL of serum into a clean glass tube.
-
Add an internal standard solution (e.g., a ¹³C-labeled analog of Compound X) to each sample, quality control sample, and blank.
2. Extraction:
-
Protein Precipitation: Add 2 mL of acetonitrile to the serum sample. Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 5 mL of a hexane/dichloromethane mixture (1:1, v/v). Vortex for 2 minutes and centrifuge to separate the layers.
-
Solid-Phase Extraction (SPE): Alternatively, after protein precipitation, the supernatant can be loaded onto an SPE cartridge (e.g., C18) pre-conditioned with methanol and water. Wash the cartridge with a low-percentage organic solvent to remove interferences, and then elute Compound X with a high-percentage organic solvent like acetonitrile or hexane.
3. Cleanup and Concentration:
-
The organic extract from LLE or SPE is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a small volume (e.g., 100 µL) of the mobile phase or a suitable solvent for injection into the analytical instrument.
4. Instrumental Analysis (GC-MS/MS or LC-MS/MS):
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injection: 1-2 µL of the extract is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from matrix components.
-
Ionization: Electron ionization (EI) in negative chemical ionization (NCI) mode is often suitable for halogenated compounds.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring at least two transitions for the parent ion of Compound X.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium acetate).
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: MRM mode, as with GC-MS/MS.
-
5. Quality Control:
-
A calibration curve should be prepared using standards of known concentrations.
-
Include procedural blanks, matrix spikes, and duplicate samples in each analytical batch to monitor for contamination, accuracy, and precision.[5]
Workflow for an Inter-Laboratory Comparison Study
The following diagram illustrates the key stages of a typical round-robin study, from the initial planning to the final reporting of results.
Caption: Workflow of a typical inter-laboratory comparison study.
References
Comparative Toxicity of Octachlorobiphenyldiol and its Parent PCB: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the toxicological profiles of octachlorobiphenyldiol and its parent octachlorobiphenyl, a highly chlorinated polychlorinated biphenyl (PCB). The information is intended for researchers, scientists, and drug development professionals engaged in toxicological and environmental research.
Executive Summary
Data Presentation: Comparative Toxicity Metrics
| Compound Class | Congener Example | Endpoint | Result | Reference |
| Parent PCB | Hexachlorobiphenyl (PCB 153) | Cytotoxicity (in vitro) | Less toxic | [2] |
| Hydroxylated PCB | Hydroxy-hexachlorobiphenyl | Cytotoxicity (in vitro) | More toxic than parent | [2] |
| Parent PCB | Heptachlorobiphenyl | AhR Activation | Agonist | [3] |
| Hydroxylated PCB | Hydroxy-heptachlorobiphenyl | AhR Activation | Potent Agonist | [3] |
| Parent PCB | Various congeners | Microtox® Assay (EC50) | Higher EC50 (less toxic) | [1] |
| Hydroxylated PCB | Various congeners | Microtox® Assay (EC50) | Lower EC50 (more toxic) | [1] |
Note: The data presented are illustrative of the general trend observed for PCBs and their hydroxylated metabolites. The exact toxicity can vary significantly depending on the specific congener, the position of the hydroxyl group, and the experimental model used.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the toxicological assessment of PCBs and their metabolites.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of a substance that causes a 50% reduction in cell viability (EC50).
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells or other relevant cell lines are cultured in appropriate media and conditions until they reach a confluent monolayer in 96-well plates.
-
Compound Exposure: The test compounds (parent PCB and its hydroxylated metabolite) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at a range of concentrations. Control wells receive the solvent alone.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The results are expressed as a percentage of the control, and the EC50 value is calculated by fitting the data to a dose-response curve[2][4].
Aryl Hydrocarbon Receptor (AhR) Activation Assay
Objective: To measure the ability of a compound to activate the AhR signaling pathway.
Methodology:
-
Reporter Gene Assay: A common method utilizes a cell line (e.g., H4IIE rat hepatoma cells) that has been stably transfected with a reporter gene (e.g., luciferase) under the control of a dioxin-responsive element (DRE).
-
Compound Exposure: The cells are exposed to various concentrations of the test compounds. A known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is used as a positive control.
-
Incubation: Cells are incubated for a period sufficient to allow for gene transcription and translation (e.g., 24 hours).
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the protein concentration in the cell lysate. The results are expressed as a fold induction over the solvent control, and the EC50 for AhR activation is determined from the dose-response curve[5][6].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in the toxicity of these compounds and a typical experimental workflow for their comparative toxicological assessment.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Workflow for Comparative Toxicity Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Human Receptor Activation by Aroclor 1260, a Polychlorinated Biphenyl Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Octachlorobiphenyldiol vs. Other Hydroxylated PCBs: A Comparative Guide to Toxic Potency
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs) are of significant toxicological concern as they are often more toxic than their parent PCB congeners.[1][2][3][4] The toxic potency of OH-PCBs is intricately linked to the number and position of both chlorine and hydroxyl groups on the biphenyl rings. Generally, hydroxylation increases the biological activity and toxicity of PCBs. This guide will explore these relationships, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways affected by these compounds.
Comparative Toxic Potency of Hydroxylated PCBs
The toxicity of OH-PCBs is not uniform across all congeners. The degree of chlorination and the specific location of the hydroxyl group(s) play a crucial role in determining their toxicological profile.
Key Structure-Activity Relationships:
-
Increased Toxicity with Hydroxylation: OH-PCBs consistently demonstrate higher toxicity than their parent, non-hydroxylated PCBs.[1][2]
-
Influence of Chlorination: The toxicity of OH-PCBs generally decreases as the degree of chlorination increases.[1][2] For instance, 4-hydroxylated derivatives of di-chlorinated biphenyls exhibit very high toxicity.[1][2][5]
-
Positional Effects of the Hydroxyl Group: The position of the hydroxyl group significantly impacts toxicity. For example, 2-hydroxylated derivatives of tri-chlorinated biphenyls that have a chlorine substituent on the phenolic ring are highly toxic.[1][2][5]
-
Endocrine Disruption: Many OH-PCBs are potent endocrine disruptors, exhibiting estrogenic and anti-androgenic activities.[6] Their structural similarity to endogenous hormones allows them to interfere with hormonal signaling pathways.[7]
Quantitative Toxicity Data
The following table summarizes the 50% effective concentration (EC50) values from the Microtox® bioluminescent assay for a selection of mono-hydroxylated PCB congeners, illustrating the impact of chlorination and hydroxylation position on acute toxicity. Lower EC50 values indicate higher toxicity.
| Compound | 5-min EC50 (mg/L) | 15-min EC50 (mg/L) | Reference |
| 4-HO-2,4'-DCB | 0.07 | 0.08 | [1] |
| 4-HO-2,5-DCB | 0.36 | 0.28 | [1] |
| 2'-HO-3,3',4-TCB | 0.34 | 0.25 | [1] |
| 2'-HO-3,3',5-TCB | 0.48 | 0.36 | [1] |
| 4'-HO-2,3',4,5-TeCB | 1.05 | 0.78 | [1] |
| 4'-HO-2,2',4,5,5'-PeCB (4'-OH-PCB101) | 1.8 | 1.2 | [1] |
| 4-OH-2,2',3,3',4',5,5',6-OCB (Hypothetical) | Data Not Available | Data Not Available |
DCB: Dichlorobiphenyl, TCB: Trichlorobiphenyl, TeCB: Tetrachlorobiphenyl, PeCB: Pentachlorobiphenyl, OCB: Octachlorobiphenyl
Key Signaling Pathways Affected by Hydroxylated PCBs
OH-PCBs can disrupt several critical signaling pathways within the cell, leading to a range of adverse health effects. The following diagrams illustrate three key pathways known to be affected.
Caption: Estrogen Receptor Signaling Pathway Disruption by OH-PCBs.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Maternal and Newborn Thyroid Hormone, and the Association With Polychlorinated Biphenyls (PCBs) Burden: The EHF (Environmental Health Fund) Birth Cohort - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS for the Analysis of Octachlorobiphenyldiol
For researchers, scientists, and drug development professionals, the accurate quantification of octachlorobiphenyldiol, a hydroxylated metabolite of polychlorinated biphenyls (PCBs), is crucial for toxicological and environmental studies. The two most powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comparative overview of these methods, including detailed experimental protocols and performance data based on the analysis of related compounds, to assist in selecting the most suitable technique for your research needs.
Performance Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key performance characteristics of each technique, based on data from related analytes.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.36 - 2.6 pg/g | <1 ng/mL |
| Limit of Quantification (LOQ) | Typically in the low pg/g range | 10 ng/mL |
| **Linearity (R²) ** | >0.99 | >0.995 |
| Precision (RSD%) | 2.3 - 14% | <15% |
| Accuracy (Recovery %) | 64.7 - 120% | 94.32 - 107.43% |
| Sample Volume | Larger sample volume may be required | Smaller sample volume (e.g., 25 µL)[1][2][3][4] |
| Derivatization | Often required for polar analytes | Generally not required |
| Throughput | Lower, due to longer run times | Higher, with faster analysis times[1][2][3][4] |
Experimental Workflow
The general workflow for the analysis of this compound by either GC-MS or LC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The key difference lies in the sample preparation and the chromatographic principles.
Figure 1. General experimental workflow for the analysis of this compound.
Experimental Protocols
Below are detailed, generalized protocols for the analysis of this compound using GC-MS and LC-MS. These protocols are based on methods used for similar compounds and should be optimized for your specific application.
GC-MS Protocol
This protocol is adapted from methods for the analysis of hydroxylated PCBs.[5]
1. Sample Preparation and Extraction:
-
Homogenize the sample (e.g., tissue, soil).
-
Perform a liquid-liquid extraction with a mixture of hexane and dichloromethane.
-
Concentrate the extract under a gentle stream of nitrogen.
2. Cleanup:
-
Use a silica gel column to remove interfering compounds.
-
Elute the analytes with a suitable solvent mixture.
3. Derivatization:
-
Evaporate the cleaned extract to dryness.
-
Add a derivatizing agent (e.g., diazomethane or a silylating agent) to convert the polar hydroxyl group into a more volatile ether or silyl ether.
-
Heat the mixture to ensure complete reaction.
-
Evaporate the excess reagent and redissolve the residue in a suitable solvent for injection.
4. GC-MS Parameters:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[6]
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) to elute the analytes.[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Injection Mode: Splitless injection.[6]
-
MS Ionization: Electron Capture Negative Ionization (ECNI) is highly sensitive for halogenated compounds.[5]
-
MS Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
LC-MS/MS Protocol
This protocol is based on general methods for the analysis of polar organic contaminants in complex matrices.[6][7]
1. Sample Preparation and Extraction:
-
Homogenize the sample.
-
Perform a solid-phase extraction (SPE) using a polymeric reversed-phase sorbent.
-
Wash the SPE cartridge to remove interferences.
-
Elute the analytes with an organic solvent such as methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.
2. LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.[8]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[6]
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
MS Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for hydroxylated compounds.
-
MS Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound.
-
GC-MS , particularly with ECNI, offers excellent sensitivity for halogenated compounds. However, the requirement for derivatization can add complexity and potential for sample loss.
-
LC-MS/MS provides high selectivity and sensitivity, often with simpler sample preparation and higher throughput, making it advantageous for larger sample numbers.[1][2][3][4]
The optimal choice of method will depend on the specific research question, available instrumentation, and the nature of the samples being analyzed. For trace-level quantification in complex matrices where high throughput is desired, LC-MS/MS may be the preferred method. For targeted analysis where high sensitivity for a halogenated compound is paramount and derivatization is feasible, GC-MS remains a robust option. It is recommended to perform a thorough method validation for the chosen technique to ensure data quality and reliability.
References
- 1. scispace.com [scispace.com]
- 2. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. bohrium.com [bohrium.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
Assessing the Purity of Synthesized Octachlorobiphenyldiol Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity chemical standards is paramount for accurate analytical measurements and reliable toxicological studies. This guide provides a comparative overview of established methods for assessing the purity of synthesized octachlorobiphenyldiol standards. Due to the limited availability of direct experimental data for this compound, this document leverages well-established protocols for structurally similar hydroxylated polychlorinated biphenyls (OH-PCBs). The methodologies presented here serve as a robust starting point for developing and validating a comprehensive purity assessment program for this compound.
Synthesis and Potential Impurities
The purity of a synthesized standard is intrinsically linked to its synthetic route. While a specific, optimized synthesis for this compound is not widely published, related chemistries for polychlorinated biphenyls (PCBs) and their hydroxylated metabolites suggest potential pathways and associated impurities. Understanding these potential impurities is critical for selecting appropriate analytical techniques for their detection and quantification.
Potential Synthetic Routes and Key Impurities:
-
Hydroxylation of Octachlorobiphenyl: This is a common metabolic pathway for PCBs in biological systems and can be mimicked synthetically.[1]
-
Potential Impurities: Isomers of this compound with varying hydroxyl group positions, unreacted octachlorobiphenyl, and over-hydroxylated products.
-
-
Ullmann Condensation: A classical method for forming biaryl linkages.[2][3][4]
-
Potential Impurities: Unreacted chlorinated phenols and chlorobenzenes, homocoupling products (e.g., polychlorinated biphenyl ethers), and residual copper catalyst.
-
-
Grignard Reaction: Involves the reaction of a Grignard reagent with a suitable electrophile.[5][6][7]
-
Potential Impurities: Biphenyl byproducts formed from the coupling of the Grignard reagent, unreacted starting materials, and magnesium halides.
-
A thorough understanding of the chosen synthetic pathway is the first step in developing a targeted purity assessment strategy.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound standards. This typically involves a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
Chromatography is essential for separating the target compound from impurities.
-
Gas Chromatography (GC): A powerful technique for separating volatile and semi-volatile compounds. For OH-PCBs, derivatization is often necessary to improve volatility and chromatographic peak shape.[8][9]
-
Derivatization: Methylation with diazomethane is a common method to convert the hydroxyl group to a less polar methoxy group, making the analyte more amenable to GC analysis.[8]
-
Detectors:
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it ideal for detecting trace levels of chlorinated impurities.
-
Mass Spectrometry (MS): Provides structural information, enabling the identification of unknown impurities.
-
-
-
High-Performance Liquid Chromatography (HPLC): Offers the advantage of analyzing thermally labile and less volatile compounds without derivatization.[10][11][12][13]
Spectroscopic Methods
Spectroscopic techniques are crucial for confirming the identity of the synthesized standard and characterizing any isolated impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the analyte, aiding in structural elucidation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural confirmation of the synthesized this compound and for the characterization of impurities.
Comparative Data and Experimental Protocols
The following tables summarize typical experimental conditions and performance data for the analysis of hydroxylated PCBs, which can be adapted for this compound.
Table 1: Comparison of Chromatographic Methods for OH-PCB Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Sample Preparation | Derivatization (e.g., methylation) usually required | Direct injection of sample in a suitable solvent |
| Typical Column | DB-1MS (60 m x 0.25 mm ID, 0.25 µm film thickness)[8] | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase/Carrier Gas | Helium[8] | Acetonitrile/Water or Methanol/Water gradients[14] |
| Typical Detector | ECD, MS[8] | DAD, MS, MS/MS[10][11][14] |
| Advantages | High resolution, excellent sensitivity with ECD for chlorinated compounds | No derivatization needed, suitable for less volatile compounds |
| Disadvantages | Derivatization adds a step and potential for error[8] | Lower resolution for some isomers compared to capillary GC |
Table 2: Illustrative HPLC-MS/MS Parameters for OH-PCB Analysis
| Parameter | Value | Reference |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | [14] |
| Mobile Phase A | Water with 0.1% formic acid | [14] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [14] |
| Gradient | Optimized for separation of target analytes | [14] |
| Flow Rate | 0.3 mL/min | [14] |
| Ionization Mode | Electrospray Ionization (ESI) - Negative | [11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [11][14] |
| LOD/LOQ | 0.003–0.010 µg/kg / 0.009–0.030 µg/kg (for various OH-PCBs) | [14] |
Note: These are example parameters and must be optimized for the specific this compound isomers of interest.
Experimental Workflow and Data Analysis
A systematic workflow is essential for the reliable assessment of purity.
Caption: Workflow for assessing the purity of synthesized standards.
Signaling Pathway for Method Selection
The choice of analytical methodology is guided by the properties of the analyte and the information required.
Caption: Decision pathway for selecting the appropriate analytical method.
Conclusion and Recommendations
Assessing the purity of synthesized this compound standards requires a meticulous and multi-faceted approach. While direct data for this specific compound is scarce, the extensive knowledge base for related OH-PCBs provides a solid foundation for developing a robust analytical strategy.
Key Recommendations:
-
Method Validation: All analytical methods adapted from related compounds must be thoroughly validated for the specific this compound isomers of interest. This includes assessing linearity, accuracy, precision, and limits of detection and quantification.
-
Reference Materials: Whenever possible, use certified reference materials for related OH-PCBs to aid in method development and as quality control checks.[15][16][17][18]
-
Impurity Identification: Make every effort to identify and characterize any significant impurities, as they may have their own toxicological properties.
-
Orthogonal Techniques: Employ at least two independent analytical techniques (e.g., HPLC and GC) to provide a more comprehensive and reliable assessment of purity.
By following the principles and methodologies outlined in this guide, researchers can confidently assess the purity of their synthesized this compound standards, ensuring the quality and reliability of their subsequent scientific investigations.
References
- 1. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of hydroxylated polychlorinated biphenyls (OH-PCBs) in human urine in a highly occupationally exposed German cohort: New prospects for urinary biomarkers of PCB exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accustandard.com [accustandard.com]
- 16. accustandard.com [accustandard.com]
- 17. PCB and Related Compounds Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 18. hpc-standards.com [hpc-standards.com]
Environmental Fate of Octachlorobiphenyldiol Compared to Other Persistent Organic Pollutants (POPs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental fate of octachlorobiphenyldiol, a hydroxylated polychlorinated biphenyl (OH-PCB), with other well-known persistent organic pollutants (POPs): dichlorodiphenyltrichloroethane (DDT) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Due to the limited specific data on a single this compound isomer, this guide utilizes 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-PCB153) as a representative surrogate for a highly chlorinated OH-PCB, alongside its parent congener, PCB 153. This comparison is based on key environmental indicators: persistence, bioaccumulation, and toxicity, supported by experimental data and standardized testing protocols.
Overview of Compared Persistent Organic Pollutants (POPs)
Persistent organic pollutants are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment.[1][2] This guide focuses on the following compounds:
-
This compound (Surrogate: 4-OH-PCB153): Hydroxylated polychlorinated biphenyls (OH-PCBs) are metabolites of PCBs, formed through biological or abiotic oxidation.[3] They are considered emerging contaminants of concern due to their potential for increased toxicity and endocrine-disrupting effects compared to their parent PCBs.[3]
-
PCB 153: A highly chlorinated PCB congener, known for its environmental persistence and high bioaccumulation potential. It is often used as a marker for PCB exposure.
-
DDT (Dichlorodiphenyltrichloroethane): A synthetic organochlorine insecticide that was widely used in the mid-20th century. Despite being banned in many countries, its persistence and that of its breakdown products (DDE and DDD) continue to be an environmental concern.[4][5]
-
TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin): Often referred to as "dioxin," TCDD is a highly toxic compound that is not intentionally produced but is a byproduct of various industrial processes and combustion.[6]
Comparative Data on Environmental Fate
The following tables summarize the available quantitative data for the selected POPs, focusing on their persistence, bioaccumulation potential, and aquatic toxicity.
Table 1: Persistence Data
| Compound | Environmental Matrix | Half-life | Reference(s) |
| PCB 153 | Soil | 7 - 25 years | |
| Human Body | ~14.4 years | [7] | |
| DDT | Soil | 2 - 15 years | [5] |
| Aquatic Environment | ~150 years | [5][6] | |
| 2,3,7,8-TCDD | Soil | 9.1 years (field study) | [8] |
Note: Data for 4-OH-PCB153 half-life in environmental matrices is limited. However, studies on sulfonated-PCB metabolites, which are also more polar than parent PCBs, suggest they are persistent in soil.[9]
Table 2: Bioaccumulation Data
| Compound | Parameter | Value | Organism | Reference(s) |
| PCB 153 | BCF | 18,539 L/kg | Rainbow Trout | [10] |
| DDT | BCF | 1,000 - 1,000,000 L/kg | Various aquatic species | [11] |
| 4-OH-PCB153 | BAF | Generally lower than parent PCBs | Fish | [3] |
BCF: Bioconcentration Factor; BAF: Bioaccumulation Factor. OH-PCBs generally have lower bioaccumulation potential than their parent PCBs due to their increased polarity, which facilitates excretion. However, they can still be retained in the body.
Table 3: Aquatic Toxicity Data
| Compound | Organism | Endpoint (48h EC50) | Value | Reference(s) |
| Aroclor 1254 (PCB mixture) | Daphnia magna | Immobilisation | 10 - 30 µg/L | [12] |
| DDT | Daphnia magna | Immobilisation | 1.1 - 3.2 µg/L | [5] |
| OH-PCBs (general) | Vibrio fischeri (Microtox®) | Bioluminescence Inhibition | EC50 values decrease with lower chlorination (higher toxicity) | [7] |
EC50: The concentration of a substance that causes a specified effect in 50% of the test population. Data for specific OH-PCB congeners on standard test organisms like Daphnia magna is scarce. However, studies using the Microtox assay indicate that lower chlorinated OH-PCBs are more toxic than their parent compounds.
Experimental Protocols
The following are summaries of standardized experimental protocols used to generate the types of data presented in this guide.
Soil Persistence: Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)
This test guideline is designed to determine the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.
-
Principle: The test substance, typically radiolabelled (e.g., with ¹⁴C), is applied to soil samples. The soil is incubated under controlled temperature, moisture, and (for aerobic testing) aeration.
-
Methodology:
-
Soil Selection: At least three different soil types are recommended.
-
Test Substance Application: The test substance is applied to the soil at a concentration relevant to its expected environmental concentration.
-
Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C). For aerobic conditions, the soil is kept moist and aerated. For anaerobic conditions, the soil is flooded and purged with an inert gas.
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. The evolution of ¹⁴CO₂ (from mineralization) is also measured.
-
Data Analysis: The rate of degradation of the parent compound is determined, and its half-life (DT50) is calculated assuming first-order kinetics.
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (Based on OECD Guideline 305)
This guideline describes procedures for characterizing the bioconcentration and biomagnification potential of chemicals in fish.[2][13][14][15]
-
Principle: Fish are exposed to the test substance, either dissolved in the water (bioconcentration) or in their diet (biomagnification), followed by a depuration phase in a clean environment.
-
Methodology:
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.
-
Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water or food for a defined period (e.g., 28 days).
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (water or food) and observed for a further period.
-
Sampling and Analysis: Water/food and fish tissue samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.
-
Data Analysis: The bioconcentration factor (BCF) or biomagnification factor (BMF) is calculated as the ratio of the concentration of the substance in the fish to its concentration in the water or food at steady state.
-
Acute Immobilisation Test for Daphnia sp. (Based on OECD Guideline 202)
This test is designed to determine the acute toxicity of a substance to the freshwater crustacean Daphnia magna.[1][16][17][18][19]
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Methodology:
-
Test Organism: Neonate Daphnia magna (less than 24 hours old) are used.
-
Exposure: Groups of daphnids are exposed to at least five concentrations of the test substance in a suitable medium. A control group is also maintained.
-
Observation: The number of immobilized daphnids in each test vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The results are used to calculate the EC50, which is the concentration estimated to cause immobilisation in 50% of the daphnids after 48 hours.
-
Visualizations of Environmental Fate and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the environmental fate of these POPs and the experimental procedures used to assess them.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pine River Statement: Human Health Consequences of DDT Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. npic.orst.edu [npic.orst.edu]
- 6. Exposure Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EXTOXNET PIP - DDT [extoxnet.orst.edu]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
- 13. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 16. fera.co.uk [fera.co.uk]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 19. fera.co.uk [fera.co.uk]
Comparative Evaluation of Certified Reference Materials for Octachlorobiphenyldiol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of certified reference materials (CRMs) relevant to the analysis of octachlorobiphenyldiol, a hydroxylated metabolite of octachlorobiphenyl. Given the apparent absence of a commercially available CRM specifically for this compound, this document focuses on available CRMs for closely related hydroxylated polychlorinated biphenyls (OH-PCBs). The information presented is intended to assist researchers in selecting suitable reference materials for the quantification and identification of this compound and similar compounds.
Commercially Available Certified Reference Materials for Hydroxylated Polychlorinated Biphenyls
While a specific CRM for this compound was not identified, several manufacturers provide CRMs for other hydroxylated PCB congeners. These can serve as valuable reference points for analytical method development and quality control. The following table summarizes representative products from leading suppliers. Researchers are advised to contact the suppliers directly to inquire about the potential custom synthesis of an this compound standard.
| Product Name/ID | Supplier | Chemical Name | Concentration | Solvent | Certificate of Analysis |
| Various | --INVALID-LINK-- | Various Hydroxylated PCBs | Varies | Varies | Available on product page |
| Various | --INVALID-LINK-- | Various Hydroxylated PCBs | Varies | Varies | Available on product page |
| Various | --INVALID-LINK-- | Isotope-labeled and unlabeled PCB standards | Varies | Varies | Available on product page |
| Various | --INVALID-LINK-- | PCB and related environmental standards | Varies | Varies | Available on product page |
Note: The product catalogs of these suppliers should be consulted for the most up-to-date information on available hydroxylated PCB standards.[1][2][3][4]
Experimental Protocols for the Analysis of Hydroxylated PCBs
The analysis of hydroxylated PCBs, including this compound, in biological and environmental matrices typically requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of derivatized hydroxylated PCBs. Derivatization is often necessary to improve the volatility and chromatographic behavior of these compounds.
1. Sample Preparation and Extraction:
-
Biological samples (e.g., plasma, tissue) are typically subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest.
-
A common LLE protocol involves extraction with a mixture of isopropanol, hexane, and water, followed by partitioning of the organic layer.
-
SPE cartridges, such as Oasis HLB, can be used for efficient extraction and cleanup.
2. Derivatization:
-
The hydroxyl groups of the OH-PCBs are derivatized to form more volatile ethers (e.g., methoxy or ethoxy derivatives).
-
A common derivatizing agent is diazomethane or a similar methylating or ethylating agent. The reaction is typically carried out in an appropriate solvent like diethyl ether.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is employed to separate the analytes. For example, starting at 100°C, holding for 2 minutes, then ramping to 300°C at 10°C/min, and holding for 10 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is typically used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for high sensitivity and selectivity, monitoring characteristic ions of the derivatized analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method allows for the direct analysis of underivatized hydroxylated PCBs and is particularly useful for its high specificity.[5][6][7][8][9]
1. Sample Preparation and Extraction:
-
Sample preparation is similar to the GC-MS method, employing LLE or SPE for extraction and cleanup.
-
The final extract is typically reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/water).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like ammonium formate or formic acid is used.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for hydroxylated PCBs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of a specific precursor ion to one or more product ions. This provides high selectivity and reduces matrix interference.[5][7]
-
Metabolic Pathway of Octachlorobiphenyl
Polychlorinated biphenyls, including octachlorobiphenyl, undergo metabolic transformation in organisms, primarily mediated by the cytochrome P450 (CYP) enzyme system.[10][11][12][13] The initial and most critical step is hydroxylation, which increases the water solubility of the lipophilic PCBs, facilitating their excretion. This process can also lead to the formation of more toxic metabolites.
The following diagram illustrates the general metabolic pathway of octachlorobiphenyl to a dihydroxy metabolite.
References
- 1. accustandard.com [accustandard.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. bcp-instruments.com [bcp-instruments.com]
- 4. bcp-instruments.com [bcp-instruments.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 8. Measurement method for hydroxylated polychlorinated biphenyls in the blood of Yusho patients by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atropselective Disposition of 2,2',3,4',6-Pentachlorobiphenyl (PCB 91) and Identification of Its Metabolites in Mice with Liver-Specific Deletion of Cytochrome P450 Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. | Sigma-Aldrich [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Estrogenic Activity of Octachlorobiphenyldiol in Comparison to Other Xenoestrogens: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the estrogenic activity of octachlorobiphenyldiol, a dihydroxylated metabolite of octachlorobiphenyl, relative to other prominent xenoestrogens. Due to the limited direct data on specific this compound isomers, this guide utilizes data from structurally similar highly chlorinated hydroxylated polychlorinated biphenyls (PCBs) as a proxy to frame its potential estrogenic profile. This document is intended for researchers, scientists, and drug development professionals interested in the endocrine-disrupting potential of environmental contaminants.
Executive Summary
Xenoestrogens are exogenous compounds that mimic the effects of endogenous estrogens, potentially leading to adverse health effects by disrupting normal endocrine function. Polychlorinated biphenyls (PCBs) and their metabolites are a significant class of xenoestrogens. This guide focuses on the estrogenic activity of this compound, a metabolite of highly chlorinated PCBs. Through a review of existing literature, this document outlines the experimental methodologies used to assess estrogenicity, presents comparative data on the relative potency of various xenoestrogens, and illustrates the key cellular pathways involved in estrogenic signaling.
Data Presentation: Comparative Estrogenic Activity of Xenoestrogens
The estrogenic activity of a compound is typically quantified by its half-maximal effective concentration (EC50) in cell proliferation or reporter gene assays, and its half-maximal inhibitory concentration (IC50) in receptor binding assays. A lower EC50 or IC50 value indicates greater potency. The following table summarizes the estrogenic activity of several key xenoestrogens compared to the native estrogen, 17β-estradiol.
| Compound | Assay Type | Cell Line/System | Endpoint | EC50 / IC50 (M) | Relative Potency (Estradiol = 100) | Reference |
| 17β-Estradiol | ER Competitive Binding | Rat Uterine Cytosol | Receptor Binding | ~1 x 10⁻⁹ | 100 | [1] |
| 17β-Estradiol | E-SCREEN | MCF-7 | Cell Proliferation | ~1 x 10⁻¹¹ | 100 | [2] |
| Proxy for this compound (e.g., a highly chlorinated OH-PCB) | ER Competitive Binding | Recombinant human ERα | Receptor Binding | ~1 x 10⁻⁷ | ~0.001 | [3] |
| Bisphenol A (BPA) | ER Competitive Binding | Rat Uterine Cytosol | Receptor Binding | ~1 x 10⁻⁵ | ~0.01 | [1] |
| Bisphenol A (BPA) | E-SCREEN | MCF-7 | Cell Proliferation | ~1 x 10⁻⁷ | ~0.01 | [2] |
| Genistein | ER Competitive Binding | Rat Uterine Cytosol | Receptor Binding | ~1 x 10⁻⁷ | ~1 | [1] |
| Genistein | E-SCREEN | MCF-7 | Cell Proliferation | ~1 x 10⁻⁶ | ~0.1 | [2] |
| Nonylphenol | ER Competitive Binding | Rat Uterine Cytosol | Receptor Binding | ~1 x 10⁻⁶ | ~0.1 | [1] |
| Nonylphenol | E-SCREEN | MCF-7 | Cell Proliferation | ~1 x 10⁻⁸ | ~0.1 | [2] |
| DDT (o,p'-DDT) | ER Competitive Binding | Rat Uterine Cytosol | Receptor Binding | ~1 x 10⁻⁶ | ~0.1 | [1] |
Note on Proxy Data: Direct experimental data for "this compound" is scarce in publicly available literature. The data presented here is based on studies of other highly chlorinated hydroxylated PCBs, such as 2,2',5',-PCB-4-OH, which have been shown to bind to the estrogen receptor.[3] The estrogenic activity of hydroxylated PCBs is highly dependent on the number and position of both chlorine and hydroxyl groups. Generally, hydroxylation is necessary for estrogenic activity, but high levels of chlorination can sometimes decrease binding affinity.
Experimental Protocols
The assessment of estrogenic activity relies on a variety of in vitro assays. The two most common methods are the Estrogen Receptor (ER) Competitive Binding Assay and the E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay.
Estrogen Receptor (ER) Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
Objective: To determine the relative binding affinity of a test compound to the estrogen receptor.
Materials:
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ER)
-
Radiolabeled 17β-estradiol ([³H]-E2)
-
Test compound (e.g., this compound)
-
Unlabeled 17β-estradiol (for standard curve)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite slurry or other separation method
-
Scintillation fluid and counter
Procedure:
-
A constant amount of estrogen receptor and radiolabeled estradiol is incubated with varying concentrations of the test compound.
-
A parallel incubation is performed with unlabeled estradiol to generate a standard curve for competition.
-
The reaction is allowed to reach equilibrium.
-
The receptor-bound and free radiolabeled estradiol are separated. A common method involves the use of hydroxylapatite, which binds the receptor-ligand complex.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined.
-
The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of unlabeled estradiol.
E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay
This assay utilizes an estrogen-responsive cell line, typically the human breast cancer cell line MCF-7, to measure the proliferative effect of a test compound.[2][4][5]
Objective: To determine the estrogenic potency of a test compound by measuring its ability to induce cell proliferation.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with serum, antibiotics, and phenol red (as a pH indicator)
-
Hormone-stripped serum (e.g., charcoal-dextran treated fetal bovine serum)
-
Test compound
-
17β-estradiol (positive control)
-
Cell counting method (e.g., Coulter counter, MTT assay, or sulforhodamine B assay)
Procedure:
-
MCF-7 cells are cultured in a medium containing hormone-stripped serum to remove endogenous estrogens.
-
The cells are seeded into multi-well plates and allowed to attach.
-
The medium is then replaced with a medium containing varying concentrations of the test compound or 17β-estradiol.
-
The cells are incubated for a period of 6 days, with media changes as required.[5]
-
At the end of the incubation period, the cell number is determined using a suitable cell counting method.
-
The concentration of the test compound that produces a half-maximal proliferative response (EC50) is calculated.
-
The relative proliferative potency (RPP) can be determined by comparing the EC50 of the test compound to that of 17β-estradiol.
Mandatory Visualizations
Estrogen Signaling Pathway
The following diagram illustrates the classical genomic and the rapid non-genomic estrogen signaling pathways. Xenoestrogens can activate these pathways by binding to estrogen receptors.
Caption: Classical and non-classical estrogen signaling pathways.
Experimental Workflow for Assessing Estrogenic Activity
The following diagram outlines a typical workflow for the in vitro assessment of the estrogenic activity of a test compound.
Caption: Workflow for in vitro estrogenicity testing.
Conclusion
The assessment of the estrogenic activity of this compound, and other xenoestrogens, is crucial for understanding their potential impact on human health and the environment. While direct quantitative data for this compound remains limited, evidence from structurally related highly chlorinated hydroxylated PCBs suggests that it likely possesses estrogenic activity, albeit significantly weaker than the endogenous hormone 17β-estradiol. The in vitro assays detailed in this guide, namely the ER competitive binding assay and the E-SCREEN assay, provide robust and reproducible methods for quantifying the estrogenic potency of such compounds. Further research is warranted to isolate and test specific isomers of this compound to provide a more precise characterization of their endocrine-disrupting potential. This will enable a more accurate risk assessment for human exposure to these persistent environmental contaminants.
References
- 1. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The E-screen assay: a comparison of different MCF7 cell stocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and activation of the seven-transmembrane estrogen receptor GPR30 by environmental estrogens: a potential novel mechanism of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E-SCREEN - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Octachlorobiphenyldiol
Disclaimer: This document provides general guidance on the safe handling of Octachlorobiphenyldiol based on information available for polychlorinated biphenyls (PCBs) and other chlorinated compounds. An official Safety Data Sheet (SDS) for this compound was not available at the time of this writing. It is imperative to obtain and meticulously follow the specific SDS for this compound before any handling, storage, or disposal of this substance.
This compound, as a polychlorinated biphenyl derivative, is presumed to be a highly toxic and environmentally persistent compound.[1] Exposure can occur through skin absorption or ingestion.[1] Therefore, stringent safety protocols are necessary to protect laboratory personnel and the environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard |
| Hands | Chemical resistant gloves | Nitrile, Neoprene, or Butyl rubber[2][3] |
| Eyes | Safety goggles with indirect venting or a full-face shield | Impact-resistant[2] |
| Body | Chemical-resistant suit or coverall | Appropriate for chlorinated hydrocarbons[2][4] |
| Respiratory | Self-Contained Breathing Apparatus (SCBA) or airline-fed respirator | For tasks with potential for high concentrations or in confined spaces[2] |
| Feet | Chemical-resistant, steel-toed boots | Impervious to chlorine solutions[2] |
Operational Plan
Safe handling of this compound requires strict adherence to the following procedures:
1. Engineering Controls:
-
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[6][7]
2. Handling Procedures:
-
Obtain and read the specific Safety Data Sheet (SDS) for this compound before commencing any work.[8]
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the substance.[5]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][9]
-
In case of a spill, immediately alert laboratory personnel and the Environmental Health & Safety (EH&S) department.[1] Follow established spill cleanup procedures for highly toxic materials.
3. Storage:
-
Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials.[6]
-
The storage container must be tightly sealed and clearly labeled with the chemical name and hazard warnings.[9]
-
Keep a current inventory of the compound.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations, specifically the Toxic Substances Control Act (TSCA) regulations for PCBs found in 40 CFR Part 761.[11][12]
Waste Characterization and Segregation:
-
All materials that come into contact with this compound, including gloves, lab coats, and bench paper, must be considered hazardous waste.
-
Waste should be segregated based on the concentration of PCB contamination.
Disposal Methods:
-
High-Concentration Waste (>500 ppm): Must be incinerated at a TSCA-approved facility.[13][14]
-
Low-Concentration Waste (50 to <500 ppm): Can be disposed of in a TSCA-approved chemical waste landfill.[13][14]
-
Contaminated Soil and Debris: May be disposed of in a TSCA incinerator or a TSCA chemical waste landfill.[13]
-
Liquid Waste: Liquid PCBs at concentrations of 500 ppm or greater must be incinerated.[13] Liquids with concentrations between 50 and 500 ppm may be disposed of in a TSCA chemical waste landfill if they are not ignitable and are stabilized.[13]
Labeling and Transportation:
-
All waste containers must be properly labeled with a warning that the contents contain PCBs.[11]
-
Transportation of PCB waste must adhere to Department of Transportation (DOT) regulations (49 CFR parts 171 through 180).[11]
Visual Guides
Caption: Workflow for Handling and Disposal of this compound.
Caption: Hierarchy of Safety Controls for Chemical Handling.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 3. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 4. chlorinetechservices.co.za [chlorinetechservices.co.za]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. mclbbarstow.marines.mil [mclbbarstow.marines.mil]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. rudolphresearch.com [rudolphresearch.com]
- 11. eCFR :: 41 CFR 102-40.220 -- How do we handle polychlorinated biphenyls (PCBs)? (FMR 102-40.220) [ecfr.gov]
- 12. IDEM: Managing Waste: Polychlorinated Biphenyls and Other Toxic Substances [in.gov]
- 13. digital.library.unt.edu [digital.library.unt.edu]
- 14. apps.ecology.wa.gov [apps.ecology.wa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
